molecular formula C8H5FO2 B1312449 6-fluoro-3H-isobenzofuran-1-one CAS No. 23932-84-5

6-fluoro-3H-isobenzofuran-1-one

Cat. No.: B1312449
CAS No.: 23932-84-5
M. Wt: 152.12 g/mol
InChI Key: LRPVIFOWOOZXEW-UHFFFAOYSA-N
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Description

6-fluoro-3H-isobenzofuran-1-one is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPVIFOWOOZXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457515
Record name 6-fluoro-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23932-84-5
Record name 6-fluoro-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 6-fluoro-3H-isobenzofuran-1-one, a fluorinated derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold. The isobenzofuranone core is present in numerous compounds exhibiting a wide range of biological activities, including antifungal, antiproliferative, and antidepressant effects[1][2][3]. Understanding the physicochemical characteristics of this compound is crucial for its potential application in medicinal chemistry and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 23932-84-5[4]
Molecular Formula C₈H₅FO₂[4]
Molecular Weight 152.12 g/mol [4]
Melting Point 111.5-112 °C[4]
Boiling Point 306.6 ± 42.0 °C (Predicted)[4]
Density 1.379 ± 0.06 g/cm³ (Predicted)[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory procedures applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.[5] The capillary method is a standard and reliable technique for this measurement.[6]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the sample pile to collect a small amount of material.[7]

  • Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a column of 2-3 mm height at the bottom.[7][8]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt unit).[8]

    • For an unknown compound, perform a rapid initial heating (10-20°C/min) to determine an approximate melting range.[8]

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7][8]

    • Begin a second, careful determination with a slow heating rate of approximately 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Lipophilicity, commonly expressed as LogP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase. It is a vital parameter for predicting drug absorption and distribution. The shake-flask method is the "gold standard" for LogP measurement.[9][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After shaking to allow the system to reach equilibrium, the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of these concentrations.[10]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9][11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[12]

    • Allow the vial to stand undisturbed (or centrifuge) until the two phases are completely separated.[10]

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.

    • Determine the concentration of the compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

  • Calculation: Calculate LogP using the formula:

    • LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH levels. Potentiometric titration is a highly precise and common method for pKa determination.[13][14][15]

Principle: A solution of the compound is titrated with a standardized acid or base. The solution's pH is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[15][16]

Protocol:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, though this requires extrapolation to find the aqueous pKa.[14]

    • Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]

    • Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Titration:

    • Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.

    • If the compound is expected to be acidic, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[16]

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12) is reached.[16]

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is located at the inflection point of the sigmoid titration curve.[15] Perform at least three replicate titrations to ensure reproducibility.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the LogP of a compound using the shake-flask method.

G prep 1. Prepare & Pre-saturate n-Octanol and Aqueous Buffer mix 3. Add Stock, Octanol, Buffer to Vial at Known Volumes prep->mix stock 2. Prepare Compound Stock Solution (e.g., in DMSO) stock->mix shake 4. Shake Vigorously to Reach Partition Equilibrium mix->shake separate 5. Separate Phases (Centrifuge if Necessary) shake->separate aliquot 6. Withdraw Aliquots from Each Phase separate->aliquot analyze 7. Quantify Concentration (e.g., HPLC, UV-Vis) aliquot->analyze calculate 8. Calculate LogP = log([C]oct / [C]aq) analyze->calculate

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Biological Context of the Isobenzofuran-1(3H)-one Scaffold

While specific biological data for this compound is not widely available in public literature, the core isobenzofuran-1(3H)-one (phthalide) structure is a well-known pharmacophore. Compounds containing this scaffold have demonstrated a diverse range of biological activities, making them attractive starting points for drug discovery programs.

  • Antiproliferative and Cytotoxic Activity: Various C-3 functionalized isobenzofuranones have been synthesized and tested against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia), with some derivatives showing significant inhibition of cell viability.[1][2]

  • Antimicrobial Activity: Certain derivatives have shown promising antifungal activity against Candida albicans and antibacterial effects against strains like Escherichia coli and Staphylococcus aureus.[18]

  • Neurological Activity: The isobenzofuranone framework is the basis for antidepressant agents, with some derivatives acting as serotonin reuptake inhibitors.[3] Additionally, a derivative of n-butylphthalide, 3-butyl-6-fluoro-1(3H)-isobenzofuranone, has been shown to inhibit glutamate-induced cytotoxicity in neuronal cells, suggesting neuroprotective potential.[19]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

References

Potential biological activities of fluorinated isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Fluorinated Isobenzofuranones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on the biological activities of fluorinated isobenzofuranones, also known as fluorinated phthalides. The introduction of fluorine atoms into the isobenzofuranone scaffold can significantly alter the molecule's physicochemical properties, leading to enhanced biological potency and unique pharmacological profiles.[1] This document summarizes key findings in the areas of anticancer, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibiting activities, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Fluorinated isobenzofuranone derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through intrinsic pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various fluorinated benzofuran and isobenzofuranone derivatives against human cancer cell lines.

Compound ID/DescriptionCell LineIC₅₀ (µM)Reference
Fluorinated 1-benzylisatin (3a)HuTu-80 (duodenum carcinoma)1.8
Chloro-substituted 1-benzylisatin (3b)HuTu-80 (duodenum carcinoma)1.1
Bis-fluoro 1-benzylisatin (3d)HuTu-80 (duodenum carcinoma)1.2
Benzofuran derivative with difluorine and carboxylic acid group (Compound 1)HCT116 (colorectal carcinoma)19.5[2]
Benzofuran derivative with difluorine and ester group (Compound 2)HCT116 (colorectal carcinoma)24.8[2]
Isobenzofuran-1(3H)-one derivative 16K562 (myeloid leukemia)>100 µM (% inhibition < 50)[3]
Isobenzofuran-1(3H)-one derivative 17K562 (myeloid leukemia)33.1[3]
Isobenzofuran-1(3H)-one derivative 18K562 (myeloid leukemia)14.8[3]
Etoposide (VP16) ControlK562 (myeloid leukemia)42.0[3]
Isobenzofuran-1(3H)-one derivative 17U937 (lymphoma)48.3[3]
Isobenzofuran-1(3H)-one derivative 18U937 (lymphoma)19.1[3]
Etoposide (VP16) ControlU937 (lymphoma)20.0[3]
Mechanism of Action: Induction of Apoptosis

Studies indicate that the cytotoxic action of these compounds is strongly associated with the induction of apoptosis. Key mechanistic events include the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS) in tumor cells. This disruption of mitochondrial function is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death. Furthermore, some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 and cause cleavage of PARP-1, leading to DNA fragmentation, a hallmark of late-stage apoptosis.[2]

G cluster_cell Cancer Cell cluster_mito Mitochondrion FIBF Fluorinated Isobenzofuranone MMP Mitochondrial Membrane Potential FIBF->MMP Dissipation ROS ROS Production MMP->ROS CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Fluorinated isobenzofuranone-induced mitochondrial apoptosis pathway.
Experimental Protocol: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases of viable cells.[2][4]

Materials:

  • Cell Proliferation Reagent WST-1 (e.g., Roche Diagnostics, Merck Millipore)[2][4]

  • 96-well flat-bottom sterile microplates[4]

  • Complete cell culture medium

  • Test compound (Fluorinated Isobenzofuranone)

  • Vehicle control (e.g., DMSO)

  • Scanning multiwell spectrophotometer (ELISA reader)[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.1 to 5 × 10⁴ cells/well) in 100 µL of culture medium.[3]

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add serial dilutions of the fluorinated isobenzofuranone compounds to the wells. Include wells for vehicle control (medium with solvent) and blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[2]

  • Final Incubation: Incubate the plate for an additional 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance ~440 nm) using a microplate reader. A reference wavelength above 600 nm should be used.[2]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

G A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Add test compounds & controls B->C D Incubate for exposure period (e.g., 48h) C->D E Add 10 µL WST-1 reagent per well D->E F Incubate 0.5-4h (37°C, 5% CO2) E->F G Shake plate for 1 minute F->G H Read absorbance (420-480 nm) G->H

Fig. 2: General workflow for a WST-1 cell viability assay.

Anti-inflammatory Activity

Certain fluorinated benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and various cytokines.[2]

Quantitative Data: Inhibition of Inflammatory Mediators

The table below shows the half-maximal inhibitory concentrations (IC₅₀) of fluorinated benzofuran compounds against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDIL-6 IC₅₀ (µM)CCL2 IC₅₀ (µM)NO IC₅₀ (µM)PGE₂ IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Compound 3----7.9>50[2]
Compound 5-----28.1[2]
Compound 6----5.013.0[2]
Multiple Compounds1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5--[2]
Mechanism of Action: COX Enzyme Inhibition

A primary mechanism for the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. By blocking these enzymes, fluorinated benzofurans can significantly reduce the synthesis of pro-inflammatory prostaglandins like PGE₂.[2]

G AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflam Inflammation (Pain, Fever, Swelling) PGs->Inflam Inhibitor Fluorinated Benzofuran Inhibitor->COX Inhibition

Fig. 3: Mechanism of COX inhibition by fluorinated benzofurans.
Experimental Protocol: COX Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 701050)

  • COX-1 and COX-2 enzymes

  • Heme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[5]

  • Arachidonic Acid (Substrate)

  • TMPD (Chromogen)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the Assay Buffer, Heme, and enzymes to their working concentrations.[5]

  • Plate Setup:

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[5]

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[5]

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test inhibitor (fluorinated isobenzofuranone) at various concentrations.[6]

  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.

  • Incubation & Measurement: Shake the plate for a few seconds to mix. Incubate for 2 minutes at room temperature. Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Neuroprotective Effects

A series of novel isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of the TWIK-related K+ (TREK-1) channel, demonstrating significant neuroprotective effects in models of ischemic stroke.[7]

Quantitative Data: TREK-1 Inhibition
Compound IDTargetIC₅₀ (µM)SelectivityReference
Cpd8lTREK-10.81>30-fold over other K+, Na+, and TRP channels[7]
Mechanism of Action: TREK-1 Inhibition in Ischemic Stroke

TREK-1 is a two-pore-domain potassium channel that regulates neuronal excitability.[8][9] During an ischemic stroke, excessive glutamate release leads to excitotoxicity and neuronal cell death. While activation of TREK-1 is generally considered neuroprotective by hyperpolarizing the neuron and reducing excitability, recent findings show that selective inhibition of TREK-1 by compounds like Cpd8l can also be a viable neuroprotective strategy.[7][8] This specific inhibition remarkably reduced neuron death in an oxygen-glucose deprivation/reperfusion (OGD/R) model and ameliorated brain injury in a middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model.[7] The precise downstream pathway for inhibitor-mediated neuroprotection is under investigation but is linked to preventing apoptosis.[7] Another study suggests that blocking TREK-1 can inhibit the activation of neuroinflammatory A1-like reactive astrocytes via the NF-κB signaling pathway, which may contribute to its therapeutic effect.[10]

G cluster_stress Ischemic Stress Ischemia Ischemia / Reperfusion Excitotoxicity Excitotoxicity (↑ Glutamate, ↑ Ca2+) Ischemia->Excitotoxicity Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis TREK1 TREK-1 Channel TREK1->Apoptosis Modulates Inhibitor Fluorinated Isobenzofuranone (e.g., Cpd8l) Inhibitor->TREK1 Inhibition Neuroprotection Neuroprotection Inhibitor->Neuroprotection Leads to

Fig. 4: Neuroprotective logic of TREK-1 inhibition by isobenzofuranones.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through channels like TREK-1 in the membrane of a single cell, allowing for the assessment of channel inhibition.[11][12]

Materials:

  • HEK293 cells transfected to express TREK-1 channels

  • Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B)[12]

  • Borosilicate glass micropipettes[12]

  • Micromanipulator

  • External (bath) solution and Internal (pipette) solution with appropriate ion concentrations

  • Test compound (TREK-1 inhibitor)

Procedure:

  • Cell Preparation: Plate transfected HEK293T cells onto coverslips 24-36 hours before recording.[12]

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

  • Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[11] Apply voltage ramps or steps to elicit TREK-1 channel currents.

  • Compound Application: After establishing a stable baseline recording of TREK-1 activity, perfuse the external bath solution containing the test compound (fluorinated isobenzofuranone) over the cell.

  • Data Acquisition: Record the channel current before, during, and after application of the compound. The reduction in current in the presence of the compound indicates inhibition.

  • Analysis: Analyze the current traces to determine the percentage of inhibition at different compound concentrations and calculate the IC₅₀.

Other Biological Activities

Antimicrobial and Antifungal Activity

Fluorinated isobenzofuranones and related structures have demonstrated notable activity against various microbial pathogens.

  • Antiphytopathogenic Activity: Certain water-soluble pyridinium isatin-3-acylhydrazones containing fluorine showed a high antagonistic effect against bacterial and fungal phytopathogens, outperforming reference fungicides in some cases.

  • Antibacterial and Antifungal Activity: A series of 3-Substituted Isobenzofuran-1(3-H)-one derivatives showed inhibitory power against E. coli, S. aureus, and C. albicans.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • 96-well microtiter plates[16]

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)[16]

  • Test compound stock solution

  • Positive control antibiotic

  • Sterile saline or PBS

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate. Each well will contain 100 µL of a specific compound concentration.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial or fungal suspension.[16]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 16-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

G A Prepare serial dilutions of compound in broth in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Include growth and sterility controls C->D E Incubate plate (37°C, 16-24h) D->E F Visually assess for turbidity (growth) E->F G Determine MIC: Lowest concentration with no growth F->G

Fig. 5: Workflow for the broth microdilution MIC assay.
Tyrosinase Inhibition

Isobenzofuran-1(3H)-ones have been evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] Compounds such as phthalaldehydic acid were found to be potent inhibitors, with a mechanism that may involve interaction with the copper atoms in the enzyme's active site, similar to the well-known inhibitor, kojic acid.[4] This activity is relevant for applications in cosmetics and treatments for hyperpigmentation disorders.

References

In Silico Prediction of ADMET Properties for 6-fluoro-3H-isobenzofuran-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a therapeutic agent is contingent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is critical to de-risk drug discovery projects, reducing late-stage attrition and associated costs. In silico, or computational, ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective evaluation of a compound's pharmacokinetic and toxicological characteristics before its synthesis. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET properties of 6-fluoro-3H-isobenzofuran-1-one (CAS: 23932-84-5; SMILES: O=C1OCc2ccc(F)cc21), a novel heterocyclic compound. This document outlines the theoretical basis of predictive modeling, presents generalized protocols for utilizing web-based prediction tools, and summarizes the expected data in a structured format to aid in the early-stage assessment of this molecule.

Introduction to In Silico ADMET Prediction

Undesirable ADMET properties are a primary cause of failure in drug development. In silico ADMET prediction utilizes computational models to forecast the behavior of a molecule in a biological system. These models are built upon large datasets of experimentally determined properties of diverse chemical structures. By identifying relationships between a molecule's structure and its ADMET properties, these models can predict the characteristics of novel compounds. The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling. Early and reliable prediction of a compound's ADMET profile allows for the prioritization of candidates with a higher probability of success, guiding medicinal chemistry efforts to optimize drug-like properties.

In Silico Prediction Workflow for this compound

The in silico evaluation of this compound's ADMET profile follows a systematic workflow. This process begins with the digital representation of the molecule and proceeds through various computational models to generate a comprehensive set of predicted properties.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output & Analysis mol_input Molecular Structure (SMILES: O=C1OCc2ccc(F)cc21) physchem Physicochemical Properties mol_input->physchem Calculate Descriptors adme ADME Models (QSAR, Machine Learning) physchem->adme tox Toxicity Models (Structural Alerts, QSAR) physchem->tox absorption Absorption adme->absorption distribution Distribution adme->distribution metabolism Metabolism adme->metabolism excretion Excretion adme->excretion toxicity Toxicity tox->toxicity analysis Comprehensive ADMET Profile Analysis absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis hERG_Pathway cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organ Organ Level cluster_clinical Clinical Outcome drug This compound herg hERG K+ Channel drug->herg Binding / Inhibition ikr Reduced IKr Current herg->ikr Leads to apd Action Potential Prolongation ikr->apd Causes qt QT Interval Prolongation apd->qt Manifests as tdp Torsades de Pointes (Arrhythmia) qt->tdp Increases Risk of

CAS number and chemical identifiers for 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3H-isobenzofuran-1-one, also known as 6-fluorophthalide, is a fluorinated derivative of the isobenzofuranone core structure. The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a broad range of pharmacological properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of this class of compounds, addressing the current limitations in the specific data for the 6-fluoro derivative.

Chemical Identifiers and Properties

A clear identification of this compound is crucial for any research endeavor. The primary identifiers and key physicochemical properties are summarized in the table below.

IdentifierValueReference
CAS Number 23932-84-5[6]
Molecular Formula C₈H₅FO₂[6]
Molecular Weight 152.12 g/mol [6]
Appearance White crystalline solid[6]
Melting Point 111.5-112 °C
Boiling Point 306.6 ± 42.0 °C (Predicted)[6]
Density 1.379 ± 0.06 g/cm³ (Predicted)[6]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A plausible synthetic approach could involve the fluorination of a suitable phthalide precursor or the cyclization of a fluorinated benzoic acid derivative. The synthesis of the related 6-fluoro-4-nitro-3H-isobenzofuran-1-one suggests a multi-step process that could potentially be adapted by starting with a non-nitrated precursor.

Figure 1. Hypothetical synthetic routes to this compound.

Experimental Protocol for a Related Compound: Synthesis of 6-fluoro-4-nitro-3H-isobenzofuran-1-one [7]

This procedure details the synthesis of a nitro-derivative and may offer insights into the synthesis of the target compound.

Step 1: Bromination of the Starting Material A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride is refluxed overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Extraction After the reaction is complete, water is added, and the carbon tetrachloride is removed under reduced pressure. The residue is then extracted with dichloromethane (DCM). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

Step 3: Cyclization The crude product from the previous step is dissolved in a mixture of 1,4-dioxane and water and refluxed for four days. The completion of the reaction is monitored by TLC.

Step 4: Final Purification The 1,4-dioxane is removed by distillation under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product, 6-fluoro-4-nitroisobenzofuran-1-one, is purified by silica gel column chromatography. The structure of the resulting white solid is confirmed by ¹H-NMR and LC-MS analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isobenzofuran-1(3H)-ones has been extensively investigated and shown to possess a wide range of pharmacological effects.[1][2][3][4][5]

General Activities of Isobenzofuran-1(3H)-ones:

  • Antiproliferative Activity: Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

  • Antifungal and Antibacterial Properties: Certain isobenzofuranones have shown inhibitory activity against fungal and bacterial strains.[1]

  • Antioxidant Effects: The core structure is associated with antioxidant properties.[1]

  • Anticonvulsant Activity: Some derivatives have been investigated for their potential in managing seizures.[1]

  • Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5]

  • Antidepressant Potential: Novel derivatives are being explored as potential antidepressant agents, with some showing serotonin reuptake inhibition.[3]

Given the diverse bioactivities of this class of compounds, it is plausible that this compound could exhibit interesting pharmacological properties, warranting further investigation. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced or novel biological activities.

Illustrative Signaling Pathway Involvement of Isobenzofuranone Derivatives

The following diagram illustrates a generalized mechanism by which an isobenzofuranone derivative might exert its therapeutic effect, for instance, in the context of neuroprotection, based on the activities of related compounds.

Signaling_Pathway cluster_cellular_response Cellular Outcomes Isobenzofuranone Derivative Isobenzofuranone Derivative Target Protein Target Protein Isobenzofuranone Derivative->Target Protein Binds to Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Inhibits Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Promotes Cellular Response B Cellular Response B Downstream Effector 2->Cellular Response B Suppresses

References

Commercial Availability and Synthetic Routes for 6-Fluoro-3H-Isobenzofuran-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for the chemical compound 6-fluoro-3H-isobenzofuran-1-one, a valuable intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific, experimentally verified data for this compound is limited in publicly available literature, data for the parent compound, 3H-isobenzofuran-1-one, and related derivatives can provide useful estimations.

PropertyValue (for related compounds)Citation
Molecular FormulaC₈H₅FO₂
Molecular Weight152.12 g/mol
AppearanceWhite crystalline solid (predicted)[1]
Melting Point~174-176 °C (for a related fluorinated isobenzofuranone)[1]
Boiling Point~306.6 °C at 760 mmHg (predicted)
SolubilityReadily soluble in common organic solvents such as ethanol and dimethylformamide.[1]

Commercial Availability

This compound (CAS No. 23932-84-5) is available from several chemical suppliers. Purity levels are generally high, though pricing and stock availability often require direct inquiry. The following table summarizes offerings from various vendors.

SupplierCatalog NumberPurityQuantityNotes
ChemScene CS-0035468≥97%InquireStore at room temperature.
BOC Sciences -InquireInquire-
Chemsrc -95.0%100mg, 1g, 250mg, 5g (Inquire for price)Multiple suppliers listed on the platform.
Apollo Scientific PC50077895%InquireMDL Number: MFCD11053086

Synthetic Approaches

Synthesis from Methyl 2-(Bromomethyl)-5-Fluorobenzoate

This route involves the hydrolysis and subsequent cyclization of the brominated ester intermediate.

synthesis1 A Methyl 2-(Bromomethyl)-5-Fluorobenzoate B 6-fluoro-3H- isobenzofuran-1-one A->B Hydrolysis & Cyclization

Synthesis from a brominated ester.

A detailed experimental protocol for a structurally similar compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, suggests a two-step process that may be adaptable.[2] The first step involves the bromination of the methyl group on the benzene ring, followed by hydrolysis and cyclization to form the lactone.

Illustrative Experimental Protocol (for 6-fluoro-4-nitroisobenzofuran-1(3H)-one): [2]

  • Bromination: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride is heated to reflux overnight. After reaction completion, the mixture is worked up to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Hydrolysis and Cyclization: The crude brominated intermediate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux for several days. Following the reaction, the solvent is removed, and the product is extracted and purified by silica gel column chromatography.

Synthesis from (2-Bromo-4-fluorophenyl)methanol

This pathway likely involves a carbonylation reaction, introducing the carbonyl group to form the lactone ring.

synthesis2 A (2-Bromo-4-fluorophenyl)methanol B 6-fluoro-3H- isobenzofuran-1-one A->B Carbonylation

Synthesis from a substituted benzyl alcohol.

Characterization Data

No publicly available NMR or comprehensive characterization data for this compound has been identified. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm identity and purity. For the related compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, the following 1H-NMR data has been reported (400 MHz, CDCl3): δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H).[2] This may provide a useful reference for the expected chemical shifts of the methylene protons in the target molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 6-fluoro-3H-isobenzofuran-1-one, a fluorinated phthalide derivative of interest in medicinal chemistry and materials science. The protocol is adapted from established methods for analogous compounds.

Introduction

Phthalides, also known as 3H-isobenzofuran-1-ones, are a class of compounds found in various natural products and synthetic molecules exhibiting a wide range of biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block for the synthesis of more complex fluorinated molecules. This protocol outlines a two-step synthetic route starting from methyl 5-fluoro-2-methylbenzoate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound, based on a similar reported synthesis of a related compound.[1]

StepReactionStarting MaterialProductReagentsSolventYield (%)
1Radical BrominationMethyl 5-fluoro-2-methylbenzoateMethyl 2-(bromomethyl)-5-fluorobenzoateN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)Carbon tetrachloride~94
2Hydrolysis and CyclizationMethyl 2-(bromomethyl)-5-fluorobenzoateThis compoundWater1,4-Dioxane~79

Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (NBS) (1.2 eq), and a catalytic amount of benzoyl peroxide (BPO) (0.1 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain the reaction overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and remove the carbon tetrachloride by distillation under reduced pressure.[1]

    • Extract the aqueous residue with dichloromethane (3x).[1]

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

    • Concentrate the solution under reduced pressure to obtain the crude product, methyl 2-(bromomethyl)-5-fluorobenzoate, as an oil.[1] This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 eq) in a mixture of 1,4-dioxane and water.[1]

  • Reaction Conditions: Heat the solution to reflux for an extended period (e.g., 4 days), as the hydrolysis and subsequent lactonization can be slow.[1]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.[1]

  • Work-up:

    • After completion, remove the 1,4-dioxane by distillation under reduced pressure.[1]

    • Extract the remaining aqueous solution with ethyl acetate (4x).[1]

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

    • Concentrate the solution under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound as a solid.[1]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start Methyl 5-fluoro-2-methylbenzoate Step1 Step 1: Radical Bromination (Reflux, overnight) Start->Step1 Reagents1 NBS, BPO Carbon Tetrachloride Reagents1->Step1 Workup1 Work-up: Aqueous extraction Step1->Workup1 Intermediate Methyl 2-(bromomethyl)-5-fluorobenzoate Step2 Step 2: Hydrolysis & Cyclization (Reflux, 4 days) Intermediate->Step2 Workup1->Intermediate Reagents2 Water 1,4-Dioxane Reagents2->Step2 Workup2 Work-up & Purification: Aqueous extraction, Column Chromatography Step2->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: Reduction of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the reduction of 6-fluoro-3H-isobenzofuran-1-one to its corresponding diol, 2-(hydroxymethyl)-4-fluorobenzyl alcohol. The procedure outlined utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing lactones to diols.[1][2][3][4] This transformation is a crucial step in the synthesis of various fluorinated compounds relevant to medicinal chemistry and materials science. The protocol includes reagent quantities, reaction conditions, work-up, and purification procedures, as well as a summary of expected quantitative data and a workflow diagram.

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (50 mL). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: this compound (1.0 eq.) is dissolved in anhydrous THF (20 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: The reaction flask is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, sequential dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL). The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with THF.

  • Extraction: The filtrate is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether (50 mL) and washed sequentially with 1M hydrochloric acid (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(hydroxymethyl)-4-fluorobenzyl alcohol.

Data Presentation

The following table summarizes the quantitative data for a representative experimental run:

ParameterValue
Starting MaterialThis compound
Molecular Weight152.12 g/mol
Amount of Starting Material5.00 g (32.9 mmol)
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
Amount of Reducing Agent1.87 g (49.3 mmol, 1.5 eq.)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureReflux (approx. 66 °C)
Reaction Time4 hours
Product2-(hydroxymethyl)-4-fluorobenzyl alcohol
Molecular Weight of Product156.15 g/mol
Theoretical Yield5.14 g
Actual Yield (after purification)4.37 g
Percent Yield85%
Purity (by HPLC)>98%

Experimental Workflow Diagram

experimental_workflow start Start: 6-fluoro-3H- isobenzofuran-1-one reaction_step Reduction at Reflux (4 hours) start->reaction_step Add Substrate reagents LiAlH4, Anhydrous THF reagents->reaction_step Add Reagents workup Quenching and Filtration reaction_step->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Final Product: 2-(hydroxymethyl)-4- fluorobenzyl alcohol purification->product

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols: The Versatile 6-Fluoro-3H-Isobenzofuran-1-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-3H-isobenzofuran-1-one core is a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across various disease areas. Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting point for drug discovery programs. This document provides an overview of the potential applications of this scaffold, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Application Notes

The isobenzofuran-1(3H)-one skeleton, also known as a phthalide, is a privileged structure found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Based on studies of analogous compounds, the this compound scaffold is a promising starting point for the development of agents with the following activities:

  • Antiproliferative and Cytotoxic Activity: Derivatives of the isobenzofuran-1(3H)-one core have demonstrated significant potential in inhibiting the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and interference with key cellular processes.

  • Neuroprotective Activity: Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of the TWIK-related potassium channel-1 (TREK-1), a potential target for neuroprotection in conditions like ischemic stroke. Inhibition of TREK-1 can prevent neuronal cell death.[1][2]

  • Antidepressant Activity: The isobenzofuranone scaffold has been utilized to develop novel serotonin reuptake inhibitors, suggesting its potential in the treatment of depression.[3]

  • PARP-1 Inhibition: The phthalazinone motif, which is structurally related to the isobenzofuranone core, is a key feature of several potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in cancer therapy. This suggests that the this compound scaffold could be explored for the development of novel PARP-1 inhibitors.

Data Presentation

The following tables summarize quantitative data for various derivatives of the broader isobenzofuran-1(3H)-one and benzofuran classes, highlighting their potential as anticancer and neuroprotective agents.

Table 1: Antiproliferative Activity of Isobenzofuran-1(3H)-one and Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Isobenzofuranone Derivative 16K562 (myeloid leukemia)2.79[4]
Isobenzofuranone Derivative 18K562 (myeloid leukemia)1.71[4]
Etoposide (Positive Control)K562 (myeloid leukemia)7.06[4]
Fluorinated Isatin-Hydrazone 8A549 (lung cancer)42.43[5]
Fluorinated Isatin-Hydrazone 8HepG2 (liver cancer)48.43[5]
Benzofuran Derivative 17iMCF-7 (breast cancer)2.90 ± 0.32[6]
Benzofuran Derivative 17iMGC-803 (gastric cancer)5.85 ± 0.35[6]
Benzofuran Derivative 17iH460 (lung cancer)2.06 ± 0.27[6]
Benzofuran Derivative 17iA549 (lung cancer)5.74 ± 1.03[6]
Benzofuran Derivative 17iTHP-1 (leukemia)6.15 ± 0.49[6]

Table 2: Neuroprotective and Anti-inflammatory Activity of Benzofuran and Isobenzofuranone Derivatives

CompoundTarget/AssayIC50 (µM)Reference
Isobenzofuranone Derivative Cpd8lTREK-1 Inhibition0.81[1][2]
Fluorinated Benzofuran DerivativeInterleukin-6 secretion1.2 - 9.04[7]
Fluorinated Benzofuran DerivativeChemokine (C-C) Ligand 2 secretion1.5 - 19.3[7]
Fluorinated Benzofuran DerivativeNitric oxide production2.4 - 5.2[7]
Fluorinated Benzofuran DerivativeProstaglandin E2 production1.1 - 20.5[7]
3-Arylbenzofuranone Derivative 20Acetylcholinesterase inhibition0.089 ± 0.01[8]
Donepezil (Positive Control)Acetylcholinesterase inhibition0.059 ± 0.003[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-nitro-3H-isobenzofuran-1-one (A representative synthesis for a fluorinated isobenzofuranone)

This protocol is adapted from the synthesis of a structurally related compound and can serve as a starting point for the synthesis of this compound derivatives.[9]

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated brine

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Bromination:

    • To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in CCl4, add NBS (1.2 eq) and BPO (0.1 eq).

    • Heat the mixture to reflux and stir overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and add water.

    • Remove CCl4 by distillation under reduced pressure.

    • Extract the residue with DCM (3 x volumes).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Cyclization:

    • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the mixture to reflux for 4 days.

    • Monitor the reaction by TLC.

    • Upon completion, remove 1,4-dioxane by distillation under reduced pressure.

    • Extract the residue with EtOAc (4 x volumes).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate to afford 6-fluoro-4-nitro-3H-isobenzofuran-1-one.

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., K562, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Etoposide (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and etoposide in culture medium. The final DMSO concentration should not exceed 1%.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Outcome Cellular Fate DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 senses PAR PARylation of Proteins PARP1->PAR catalyzes DSB DNA Double-Strand Breaks (at replication fork) PARP1->DSB stalled replication fork leads to DNA_Repair Base Excision Repair PAR->DNA_Repair recruits factors for DNA_Repair->DNA_SSB resolves PARP_Inhibitor This compound Scaffold-based Inhibitor PARP_Inhibitor->PARP1 inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis triggers

Caption: PARP-1 inhibition pathway in cancer therapy.

TREK1_Neuroprotection_Workflow cluster_Stimulus Ischemic Condition cluster_Channel_Activity TREK-1 Channel Modulation cluster_Inhibition Pharmacological Intervention cluster_Outcome Neuronal Fate Ischemia Ischemia / Reperfusion Injury TREK1_Activation TREK-1 Channel Activation Ischemia->TREK1_Activation induces K_Efflux K+ Efflux TREK1_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Excitotoxicity Reduced Excitotoxicity Hyperpolarization->Excitotoxicity prevents TREK1_Inhibitor This compound Scaffold-based Inhibitor TREK1_Inhibitor->TREK1_Activation inhibits Neuroprotection Neuroprotection TREK1_Inhibitor->Neuroprotection promotes Apoptosis Inhibition of Apoptosis Excitotoxicity->Apoptosis leads to Apoptosis->Neuroprotection counteracted by

Caption: TREK-1 inhibition workflow for neuroprotection.

References

Application Notes and Protocols for Cell-based Assays Using 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for assessing the biological activities of 6-fluoro-3H-isobenzofuran-1-one, a novel compound belonging to the isobenzofuranone class. Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of biological effects, including antiproliferative, antioxidant, and neuroprotective properties. The following protocols detail methodologies to investigate the cytotoxic, antioxidant, and neuroprotective potential of this compound in cell-based models.

Assessment of Cytotoxic Activity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a selected cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Metabolically active cells reduce the yellow MTT to a purple formazan, and the intensity of the color is proportional to the number of viable cells.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, K562, or U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
1000.086.4

Visualization

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 DCFDA_Principle cluster_cell Inside the Cell DCFDA DCFDA (Cell-permeable, non-fluorescent) DCFH2 DCFH2 (Non-fluorescent) DCFDA->DCFH2 Deacetylation DCF DCF (Highly fluorescent) DCFH2->DCF Oxidation ROS ROS Esterases Intracellular Esterases Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_pathway Hypothetical Neuroprotective Pathway cluster_outcome Cellular Outcome Neurotoxin Neurotoxin (e.g., H2O2) ROS_increase Increased ROS Neurotoxin->ROS_increase Apoptosis Apoptosis ROS_increase->Apoptosis Compound 6-fluoro-3H- isobenzofuran-1-one Nrf2 Nrf2 Activation Compound->Nrf2 Activates Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_enzymes Upregulates Antioxidant_enzymes->ROS_increase Scavenges Cell_Survival Cell Survival Antioxidant_enzymes->Cell_Survival Promotes

References

In vitro antiproliferative screening of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antiproliferative properties of 6-fluoro-3H-isobenzofuran-1-one reveals its potential as a promising candidate for cancer therapeutic development. Isobenzofuranones, a class of compounds characterized by a γ-lactone moiety fused to a benzene ring, have demonstrated a wide range of biological activities, including anticancer effects.[1][2] This document provides detailed application notes and protocols for the in vitro screening of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The core structure of isobenzofuran-1(3H)-one, also known as phthalide, is a key pharmacophore found in various biologically active natural and synthetic compounds.[2][3] Derivatives of this scaffold have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[4] The introduction of a fluorine atom at the 6th position of the isobenzofuranone ring can potentially enhance the compound's metabolic stability and cell permeability, which are desirable properties for drug candidates.

The antiproliferative screening of this compound is crucial to determine its efficacy and selectivity against different cancer cell types. Standard in vitro assays, such as the MTT assay, are employed to measure the cytotoxic or cytostatic effects of the compound.[3][5] These assays provide quantitative data, typically expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which are essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

The mechanism of action of isobenzofuranone derivatives can vary but has been shown to involve the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.[6][7] Further investigation into the specific signaling pathways affected by this compound is warranted to elucidate its molecular targets.

Quantitative Data Summary: Antiproliferative Activity of Representative Isobenzofuran-1(3H)-one Derivatives

While specific data for this compound is not publicly available, the following table summarizes the antiproliferative activity of a series of C-3 functionalized isobenzofuran-1(3H)-one derivatives against two human cancer cell lines, U937 (lymphoma) and K562 (myeloid leukemia), as determined by the MTT assay.[3][5] Etoposide, a known anticancer drug, was used as a positive control.[4] This data serves as a representative example of the potential antiproliferative efficacy of this class of compounds.

CompoundU937 (IC50, µM)K562 (IC50, µM)
Derivative 1 > 10085.3 ± 2.1
Derivative 2 78.5 ± 3.565.1 ± 1.8
Derivative 3 55.2 ± 2.842.7 ± 1.5
Derivative 4 31.9 ± 1.928.4 ± 1.2
Etoposide 5.8 ± 0.43.2 ± 0.2

Experimental Protocols

In Vitro Antiproliferative Screening using the MTT Assay

This protocol outlines the methodology for determining the antiproliferative activity of this compound against a panel of human cancer cell lines.

1. Materials and Reagents:

  • This compound (test compound)

  • Human cancer cell lines (e.g., U937, K562, MCF-7, A549)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

2. Cell Culture and Seeding:

  • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2 in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells in the exponential growth phase using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Etoposide) as a positive control.

  • Incubate the plates for 48 to 72 hours.

4. MTT Assay and Data Analysis:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro antiproliferative screening and a potential signaling pathway that could be investigated.

experimental_workflow start Start: Cell Line Selection cell_culture Cell Culture & Seeding (96-well plates) start->cell_culture treatment Cell Treatment (48-72h incubation) cell_culture->treatment compound_prep Compound Preparation (this compound Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay (Formazan Formation) treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_analysis Data Analysis (% Viability, IC50 Calculation) readout->data_analysis end End: Antiproliferative Profile data_analysis->end

Caption: Experimental workflow for in vitro antiproliferative screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage (e.g., by compound) p53 p53 activation DNA_damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isobenzofuranone 6-fluoro-3H- isobenzofuran-1-one Isobenzofuranone->Procaspase8 potential modulation Isobenzofuranone->DNA_damage

Caption: Proposed apoptotic signaling pathway potentially modulated by the compound.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isobenzofuran-1(3H)-one derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, including potential neuroprotective effects. Recent studies have explored derivatives for their role in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases.[1][2][3] This document provides a detailed guide for investigating the neuroprotective properties of a specific analog, 6-fluoro-3H-isobenzofuran-1-one. While direct extensive research on this particular compound is emerging, data from closely related derivatives, such as 3-butyl-6-fluoro-1(3H)-isobenzofuranone (6-F-NBP), suggest promising avenues for research.[4] The protocols outlined below are established methods for assessing neuroprotection, focusing on key mechanisms such as excitotoxicity, oxidative stress, and apoptosis.

I. Key Mechanisms of Neuroprotection

The neuroprotective potential of isobenzofuran-1(3H)-one derivatives is thought to be mediated through several key pathways. A primary mechanism involves the inhibition of glutamate-induced cytotoxicity, a major contributor to neuronal damage in ischemic events.[4] This is often associated with the attenuation of intracellular calcium overload and the reduction of reactive oxygen species (ROS) production.[4] Furthermore, these compounds may exert their effects by modulating apoptotic pathways, for instance, by inhibiting the activity of executioner caspases like caspase-3. Some derivatives have also been shown to interact with specific ion channels, such as the TREK-1 potassium channel, which plays a role in regulating neuronal excitability and apoptosis.[1][2]

Hypothetical Signaling Pathway for Neuroprotection

Glutamate Glutamate Insult NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx TREK1 TREK-1 Channel Apoptosis Apoptosis TREK1->Apoptosis Modulation Compound 6-fluoro-3H- isobenzofuran-1-one Compound->NMDA_R Inhibition Compound->TREK1 Inhibition ROS ROS Production (Oxidative Stress) Compound->ROS Reduction Caspase3 Caspase-3 Activation Compound->Caspase3 Inhibition Ca_Influx->ROS Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase3 Caspase3->Apoptosis Neuroprotection Neuroprotection start Start plate_cells Plate neuronal cells in 96-well plates start->plate_cells treat Treat cells with 6-fluoro-3H- isobenzofuran-1-one and/or neurotoxic agent (e.g., glutamate) plate_cells->treat incubate_24h Incubate for 24 hours treat->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours at 37°C add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end start Start coat_plate Coat ELISA plate with capture antibody start->coat_plate block Block non-specific binding sites coat_plate->block add_samples Add culture supernatants and standards block->add_samples incubate_capture Incubate for 2 hours add_samples->incubate_capture wash1 Wash plate incubate_capture->wash1 add_detection_ab Add detection antibody wash1->add_detection_ab incubate_detection Incubate for 1-2 hours add_detection_ab->incubate_detection wash2 Wash plate incubate_detection->wash2 add_enzyme_conjugate Add enzyme conjugate (e.g., Streptavidin-HRP) wash2->add_enzyme_conjugate incubate_enzyme Incubate for 30 minutes add_enzyme_conjugate->incubate_enzyme wash3 Wash plate incubate_enzyme->wash3 add_substrate Add substrate and incubate until color develops wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance_elisa Read absorbance at 450 nm stop_reaction->read_absorbance_elisa end End read_absorbance_elisa->end

References

Application of 6-fluoro-3H-isobenzofuran-1-one in Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Target identification is a critical step in modern drug discovery and chemical biology, aiming to elucidate the molecular targets of bioactive compounds. Covalent probes, which form a stable bond with their protein targets, are powerful tools in this endeavor. The isobenzofuran-1(3H)-one scaffold is present in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom, as in 6-fluoro-3H-isobenzofuran-1-one, can modulate the electrophilicity and reactivity of the lactone ring, making it a potential candidate for a covalent probe in target identification studies using chemical proteomics approaches like Activity-Based Protein Profiling (ABPP).

These application notes provide a conceptual framework and detailed protocols for the utilization of this compound and its derivatives as covalent probes for identifying and validating protein targets in complex biological systems.

Principle and Proposed Mechanism

We hypothesize that this compound can act as a covalent modifier of nucleophilic residues on proteins. The lactone carbonyl group of the isobenzofuranone ring is susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom at the 6-position can enhance the electrophilicity of this carbonyl carbon, making it more reactive towards nucleophilic amino acid side chains such as serine, threonine, cysteine, or lysine. The proposed mechanism involves the nucleophilic addition of a protein residue to the lactone carbonyl, leading to the opening of the lactone ring and the formation of a stable, covalent ester or amide bond between the probe and the protein target.

To facilitate the identification of these target proteins, the this compound scaffold would ideally be derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. Alternatively, a bio-orthogonal handle like an alkyne or azide can be incorporated, allowing for subsequent "click" chemistry-mediated attachment of a reporter tag.

Key Applications

  • Target Identification of Bioactive Compounds: Elucidating the molecular targets of novel or existing drugs that share the isobenzofuranone core structure.

  • Enzyme Profiling: Identifying and characterizing the activity of enzymes that are covalently modified by the probe, particularly hydrolases or transferases.

  • Drug-Target Occupancy Studies: Assessing the engagement of a non-covalent drug with its target by competing with the covalent probe for binding.

  • Covalent Ligand Discovery: Screening for novel covalent inhibitors by using the this compound scaffold as a starting point.

Data Presentation

Quantitative data from chemical proteomics experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions.

Table 1: Protein Target Candidates Identified by Chemical Proteomics

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Sequence(s) IdentifiedSpectral Counts / Intensity (Control)Spectral Counts / Intensity (Probe-Treated)Fold Changep-value
P01234TGT1Target Protein 1AAAAAAAAAGR515030.0<0.01
Q56789TGT2Target Protein 2BBBBBBBBBK28542.5<0.01
........................

Table 2: Competitive Profiling for Target Validation

Protein IDGene NameProbe-Treated (Intensity)Probe + Competitor (Low Conc.)Probe + Competitor (High Conc.)IC₅₀ (µM)
P01234TGT11.00E+085.20E+071.10E+071.5
Q56789TGT27.50E+073.60E+078.00E+062.1
..................

Experimental Protocols

Protocol 1: Synthesis of a Clickable this compound Probe

This protocol describes a general strategy for synthesizing a derivative of this compound containing an alkyne handle for click chemistry. The synthesis would start from a suitable fluorinated precursor and incorporate an alkyne-containing moiety. Note: This is a conceptual protocol and would require optimization by a synthetic chemist.

  • Starting Material: A suitably protected 6-fluoro-isobenzofuranone derivative with a functional group amenable to modification (e.g., a hydroxyl or amino group).

  • Coupling Reaction: React the functionalized this compound with an alkyne-containing molecule, such as pent-4-ynoic acid, using standard coupling reagents (e.g., EDC/DMAP for an ester linkage or HATU for an amide linkage).

  • Purification: Purify the final clickable probe using column chromatography.

  • Characterization: Confirm the structure and purity of the probe by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-situ Labeling of Cellular Proteins

This protocol outlines the procedure for labeling proteins with the clickable probe in live cells.

  • Cell Culture: Culture the cells of interest to 70-80% confluency in appropriate growth medium.

  • Probe Treatment: Treat the cells with the clickable this compound probe at various concentrations (e.g., 1-50 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

This protocol describes the attachment of a biotin tag to the probe-labeled proteins and their subsequent enrichment.

  • Click Reaction:

    • To 1 mg of the proteome lysate, add the click chemistry reaction cocktail:

      • Azide-biotin (e.g., 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO₄) (1 mM)

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the proteins and discard the supernatant.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Purification:

    • Add streptavidin-agarose beads to the resuspended protein solution.

    • Incubate for 2 hours at room temperature with rotation to allow binding of the biotinylated proteins.

    • Wash the beads extensively with PBS containing a low concentration of SDS, followed by washes with PBS alone to remove non-specifically bound proteins.

Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis

This protocol details the preparation of the enriched proteins for mass spectrometry.

  • On-Bead Digestion:

    • Resuspend the washed streptavidin beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to fragment the most abundant peptides for sequencing.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the control samples.

Visualizations

G Proposed Covalent Modification Mechanism cluster_reactants Reactants cluster_product Product Probe This compound Covalent_Adduct Covalent Probe-Protein Adduct Probe->Covalent_Adduct Nucleophilic Attack (Ring Opening) Protein Target Protein (with nucleophilic residue X-H) Protein->Covalent_Adduct Covalent Bond Formation

Caption: Proposed mechanism of covalent modification.

G Chemical Proteomics Workflow Start Live Cells Probe_Treatment Treat with Clickable Probe Start->Probe_Treatment Lysis Cell Lysis Probe_Treatment->Lysis Click_Chemistry Click Chemistry (add Azide-Biotin) Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MS LC-MS/MS Digestion->MS Data_Analysis Data Analysis MS->Data_Analysis Target_ID Target Identification Data_Analysis->Target_ID

Caption: Experimental workflow for target identification.

G Hypothetical Signaling Pathway Probe 6-Fluoro-Isobenzofuranone Probe Target_Kinase Target Kinase (e.g., TGT1) Probe->Target_Kinase Covalent Inhibition Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation (Blocked by Probe) Phospho_Substrate Phosphorylated Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response Signal Transduction

Application Notes: Fluorescent Labeling of 3H-Isobenzofuran-1-one Derivatives for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3H-isobenzofuran-1-one derivatives, particularly those incorporating a spiro-piperidine moiety, are valuable scaffolds in medicinal chemistry. When functionalized with fluorophores, these compounds are transformed into powerful tools for biological research, enabling the visualization and study of specific cellular targets. A key application of these fluorescent probes is in the investigation of sigma (σ) receptors, which are implicated in various neurological and oncological disease states. The development of high-affinity, specific fluorescent ligands for these receptors allows for their study using advanced fluorescence-based techniques, shedding light on their function and potential as therapeutic targets.[1][2][3][4]

This document provides detailed protocols and data for the synthesis and application of fluorescently labeled 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as probes for σ receptors.

Quantitative Data

The following tables summarize the binding affinities and photophysical properties of various fluorescently labeled 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives. These compounds have been developed as high-affinity probes for σ receptors.[1]

Table 1: Sigma Receptor Binding Affinities

CompoundLinkerFluorescent Tagσ₁ Ki (nM)σ₂ Ki (nM)
18 (CH₂)₆B473 ± 30220 ± 12
19 (CH₂)₆C51.3 ± 3.230.2 ± 3.5
20 (CH₂)₆D88.8 ± 15.139.8 ± 4.2
23 -A296 ± 715.07 ± 1.07
28 -B>5000-
29 -C448 ± 8051.1 ± 5.1
30 -D569 ± 8539.4 ± 6.1

Data represents the mean of at least two separate experiments in duplicate ± SEM.[1]

Table 2: Photophysical Properties

CompoundFluorescent Tagλex (nm)λem (nm)
18 B587630
19 C657678
20 D762787
23 A395490
28 B587630
29 C657678
30 D762787

Measurements for compounds 18 and 28 were taken in CH₃OH.[1]

Experimental Protocols

The following protocols are based on the synthesis of fluorescent 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives for studying σ receptors.[1]

Protocol 1: Synthesis of the Amide Intermediate (Compound 9)

This protocol describes the coupling of 4-(1H-indol-3-yl)butanoic acid with 3H-spiro[isobenzofuran-1,4'-piperidine].

  • Activation of Carboxylic Acid:

    • Dissolve 4-(1H-indol-3-yl)butanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).

    • Stir the mixture for 2 hours at room temperature.[5]

  • Coupling Reaction:

    • To the activated acid solution, add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 eq) in anhydrous THF.

    • Stir the reaction mixture overnight at room temperature.[5]

  • Work-up and Extraction:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with diethyl ether (2 x 10 mL) followed by ethyl acetate (2 x 10 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the pure amide intermediate.

Protocol 2: General Procedure for Fluorescent Labeling

This protocol outlines the coupling of an amine-functionalized linker to a carboxyl-functionalized fluorophore.

  • Reaction Setup:

    • Dissolve the amine-containing derivative (e.g., an aminoalkyl-indole-spiroisobenzofuran) (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Add the carboxylic acid-functionalized fluorophore (e.g., Cy-5-COOH) (1.0 eq).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the mixture.

  • Reaction Conditions:

    • Stir the reaction mixture overnight at 30 °C.[1]

  • Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the fluorescently labeled product.

Visualizations

Diagram 1: Synthetic Pathway for Fluorescent Probe Generation

G A 3H-Spiro[isobenzofuran-1,4'-piperidine] C Amide Intermediate (9) A->C CDI, THF B 4-(1H-indol-3-yl)butanoic acid B->C D Reduction/Alkylation C->D E Amine-Functionalized Linker D->E G Final Fluorescent Probe E->G HATU, DIPEA F Fluorescent Tag (e.g., Cy5-COOH) F->G

Caption: Synthetic workflow for creating fluorescent probes from a 3H-spiro[isobenzofuran-1,4'-piperidine] core.

Diagram 2: Application Workflow in Cellular Imaging

G cluster_prep Probe Preparation & Cell Culture cluster_exp Labeling & Imaging cluster_analysis Data Analysis A Synthesize & Purify Fluorescent Probe C Incubate Cells with Fluorescent Probe A->C B Culture Target Cells (e.g., Cancer Cell Line) B->C D Wash to Remove Unbound Probe C->D E Image with Confocal Microscopy / Flow Cytometry D->E F Analyze Receptor Localization & Density E->F G Quantify Ligand Binding E->G

Caption: Experimental workflow for using fluorescent isobenzofuranone derivatives in cell-based assays.

References

Unraveling the Molecular Mysteries: Protocols for Studying the Mechanism of Action of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive suite of protocols designed to elucidate the mechanism of action of 6-fluoro-3H-isobenzofuran-1-one, a synthetic compound belonging to the isobenzofuran-1(3H)-one (phthalide) class. While the specific biological activities of this fluorinated analog are not extensively documented, the broader phthalide family exhibits a range of promising therapeutic effects, including antiproliferative, antimicrobial, and antidepressant properties.[1][2][3][4] This guide, therefore, presents a tiered experimental approach, starting from broad phenotypic screening to specific target identification and validation, to systematically investigate its molecular mechanism.

Tier 1: Phenotypic Screening and Cellular Viability

The initial step is to determine the primary cellular effect of this compound. This involves assessing its impact on cell viability and proliferation across various cell lines, which can provide initial clues about its potential as an anticancer agent or identify cell types that are particularly sensitive to the compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cultured mammalian cells.[5][6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Materials and Reagents:

  • This compound

  • Mammalian cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)100
0.1
1
10
50
100

IC50 Value: ____________ µM

Tier 2: Target Identification

Once a consistent phenotypic effect is observed, the next crucial step is to identify the direct molecular target(s) of this compound. Several unbiased approaches can be employed.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein target(s) of this compound based on the principle that drug binding can stabilize a protein against proteolysis.[8][9]

Principle: The DARTS method leverages the fact that the binding of a small molecule to its target protein can increase the protein's stability, making it less susceptible to digestion by proteases.[8][9] This change in stability can be detected by techniques like SDS-PAGE and mass spectrometry.

Materials and Reagents:

  • This compound

  • Cell lysate from a sensitive cell line

  • M-PER Mammalian Protein Extraction Reagent (or similar)

  • Protease inhibitor cocktail

  • Pronase (or other suitable protease)

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain or silver stain

  • Mass spectrometry facility

Procedure:

  • Cell Lysate Preparation: Prepare a total protein lysate from the selected cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.

  • Band Excision and Identification: Compare the banding patterns between the drug-treated and vehicle-treated samples. Excise the protein band(s) that are protected from digestion in the presence of the compound.

  • Mass Spectrometry: Identify the protein(s) in the excised band(s) using mass spectrometry.

Data Analysis: The primary data will be the identification of a protein or proteins that are present or more abundant in the drug-treated, protease-digested sample compared to the control.

Data Presentation:

Band IDProtein NameGene SymbolMass (kDa)Fold Protection
1
2

Tier 3: Target Validation and Pathway Analysis

Following the identification of a putative target, it is essential to validate this interaction and investigate the downstream signaling pathways affected by the compound.

Protocol 3: In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a putative enzyme target identified in the DARTS experiment.[10]

Principle: This assay measures the activity of a purified enzyme in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) can also be determined by varying the substrate concentration.[11]

Materials and Reagents:

  • Purified recombinant target enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the enzyme's substrate in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Incubate for a short period to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Determine Inhibition Mechanism: Repeat the experiment with varying concentrations of the substrate to determine the mode of inhibition (competitive, non-competitive, etc.).[11][10]

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value. For mechanism of action studies, plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.[11]

Data Presentation:

Inhibitor Conc. (µM)Reaction Rate% Inhibition
0 (Control)0
0.1
1
10
50
100

IC50 Value: ____________ µM Inhibition Type: ____________

Protocol 4: Gene Expression Profiling

Objective: To identify changes in gene expression in response to treatment with this compound, providing insights into the affected cellular pathways.[12][13]

Principle: Techniques like RNA sequencing (RNA-Seq) or microarray analysis can provide a global view of the transcriptome, revealing which genes are up- or down-regulated following drug treatment. This can help to build a picture of the cellular response and the pathways being modulated.[13]

Materials and Reagents:

  • Sensitive cell line

  • This compound

  • Cell culture reagents

  • RNA extraction kit

  • RNA-Seq or microarray service/facility

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration and a vehicle control for a specific time period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Quality Control: Assess the quality and quantity of the extracted RNA.

  • Gene Expression Analysis: Submit the RNA samples for RNA-Seq or microarray analysis.

  • Bioinformatic Analysis: Analyze the resulting data to identify differentially expressed genes. Perform pathway analysis (e.g., using GO or KEGG databases) to identify enriched biological processes and signaling pathways.[14]

Data Analysis: Identify genes with statistically significant changes in expression. Group these genes into functional pathways to understand the broader biological impact of the compound.

Data Presentation:

Gene SymbolLog2 Fold Changep-valueAssociated Pathway

Visualizing the Path Forward: Diagrams and Workflows

To aid in the conceptualization and execution of these protocols, the following diagrams illustrate the overall workflow and a hypothetical signaling pathway.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Target Validation & Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) ic50_determination Determine IC50 phenotypic_screening->ic50_determination target_id Target Identification (e.g., DARTS, Affinity Chromatography) ic50_determination->target_id mass_spec Mass Spectrometry target_id->mass_spec target_validation Target Validation (e.g., Enzyme Inhibition Assay) mass_spec->target_validation pathway_analysis Pathway Analysis (e.g., Gene Expression Profiling) mass_spec->pathway_analysis moa_elucidation Mechanism of Action Elucidation target_validation->moa_elucidation pathway_analysis->moa_elucidation

Caption: General workflow for elucidating the mechanism of action.

G compound This compound target_protein Putative Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 transcription_factor Transcription Factor downstream_effector2->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by the compound.

G start Start: Cell Lysate split Split Lysate into Two Aliquots start->split treat_compound Incubate with This compound split->treat_compound treat_vehicle Incubate with Vehicle (DMSO) split->treat_vehicle protease Add Protease to Both Aliquots treat_compound->protease treat_vehicle->protease sds_page SDS-PAGE protease->sds_page stain Stain Gel sds_page->stain excise Excise Protected Band(s) stain->excise mass_spec Mass Spectrometry Analysis excise->mass_spec identify Identify Target Protein(s) mass_spec->identify

References

Troubleshooting & Optimization

Common side products in the synthesis of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-fluoro-3H-isobenzofuran-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method involves a two-step synthesis starting from 4-fluoro-2-methylbenzoic acid. The first step is a free-radical benzylic bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator. This is followed by an intramolecular cyclization of the resulting 2-(bromomethyl)-4-fluorobenzoic acid to yield the final product, this compound.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products can arise from both the bromination and cyclization steps. During bromination, potential impurities include dibromo and tribromo derivatives of the starting material, as well as products of aromatic bromination. The cyclization step may lead to the formation of an isomeric phthalide, unreacted starting material, and hydrolysis byproducts.

Q3: How can I minimize the formation of these side products?

A3: To minimize side products, it is crucial to control the reaction conditions carefully. For the bromination step, using a precise stoichiometric amount of NBS and a suitable radical initiator can help prevent over-bromination. In the cyclization step, maintaining anhydrous conditions and controlling the temperature can reduce the formation of hydrolysis and isomerization byproducts.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: Thin Layer Chromatography (TLC) is a valuable technique for monitoring the progress of both the bromination and cyclization reactions. For detailed analysis and identification of the final product and any impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 2-(bromomethyl)-4-fluorobenzoic acid in the Bromination Step
Symptom Possible Cause Troubleshooting Steps
Incomplete consumption of starting material (4-fluoro-2-methylbenzoic acid)Insufficient radical initiator or NBS.- Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added in the correct catalytic amount.- Use a slight excess of NBS (1.1-1.2 equivalents).
Low reaction temperature.- Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent used (e.g., carbon tetrachloride or acetonitrile).
Formation of multiple brominated products.Over-bromination due to excess NBS or prolonged reaction time.- Use a controlled amount of NBS (1.0-1.1 equivalents).- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Aromatic bromination.- Perform the reaction in a non-polar solvent like carbon tetrachloride.- Avoid the presence of Lewis acids, which can catalyze aromatic bromination.[1]
Problem 2: Inefficient Cyclization to this compound
Symptom Possible Cause Troubleshooting Steps
Presence of significant unreacted 2-(bromomethyl)-4-fluorobenzoic acid.Insufficient base or inadequate reaction conditions.- Use a suitable base (e.g., sodium bicarbonate or triethylamine) in at least stoichiometric amounts to facilitate the intramolecular nucleophilic attack.- Ensure the reaction is heated sufficiently to promote cyclization.
Formation of 2-(hydroxymethyl)-4-fluorobenzoic acid.Hydrolysis of the benzylic bromide.- Use anhydrous solvents and reagents for the cyclization step.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a polymeric or tarry substance.Intermolecular side reactions.- Run the reaction at a lower concentration to favor intramolecular cyclization over intermolecular polymerization.- Add the 2-(bromomethyl)-4-fluorobenzoic acid solution slowly to the reaction mixture containing the base.

Summary of Potential Side Products

The following table summarizes the common side products, their likely origin, and recommended methods for their removal.

Side Product Chemical Structure Origin Removal Method
2-(Dibromomethyl)-4-fluorobenzoic acidOver-brominationColumn chromatography
2-Bromo-4-fluoro-6-methylbenzoic acidAromatic brominationColumn chromatography
4-Fluoro-3H-isobenzofuran-1-one (Isomer)Isomerization during cyclizationFractional crystallization or preparative HPLC
2-(Hydroxymethyl)-4-fluorobenzoic acidHydrolysis of benzylic bromideExtraction with aqueous base, followed by column chromatography
Intermolecular Ether/Ester ByproductsOligomeric/Polymeric materialsIntermolecular reactionFiltration, column chromatography

Experimental Protocols

Step 1: Synthesis of 2-(bromomethyl)-4-fluorobenzoic acid

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid in the chosen solvent.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-4-fluorobenzoic acid. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-(bromomethyl)-4-fluorobenzoic acid

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Acetone, THF)

Procedure:

  • Dissolve the crude 2-(bromomethyl)-4-fluorobenzoic acid in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium bicarbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product SM 4-Fluoro-2-methylbenzoic Acid Bromination Benzylic Bromination (NBS, AIBN) SM->Bromination Intermediate 2-(Bromomethyl)-4-fluorobenzoic Acid Bromination->Intermediate Cyclization Intramolecular Cyclization (Base, Heat) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_bromination Bromination Troubleshooting cluster_cyclization Cyclization Troubleshooting Start Low Yield or Impure Product Step1 Problem in Step 1 (Bromination)? Start->Step1 Step2 Problem in Step 2 (Cyclization)? Start->Step2 IncompleteReaction Incomplete Reaction Step1->IncompleteReaction Yes OverBromination Over-bromination Step1->OverBromination Yes AromaticBromination Aromatic Bromination Step1->AromaticBromination Yes UnreactedIntermediate Unreacted Intermediate Step2->UnreactedIntermediate Yes Hydrolysis Hydrolysis Step2->Hydrolysis Yes Polymerization Polymerization Step2->Polymerization Yes

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Synthesis of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-fluoro-3H-isobenzofuran-1-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: benzylic bromination of 4-fluoro-2-methylbenzoic acid followed by intramolecular cyclization.

Problem 1: Low yield or incomplete conversion during benzylic bromination of 4-fluoro-2-methylbenzoic acid.

Possible Causes and Solutions:

  • Insufficient Radical Initiation: The free-radical bromination with N-bromosuccinimide (NBS) requires an efficient radical initiator.

    • Solution: Ensure the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and added in an appropriate catalytic amount (typically 1-5 mol%). Alternatively, the reaction can be initiated photochemically using a UV or visible light lamp.

  • Reaction Temperature Too Low: Radical chain reactions often require a specific temperature to initiate and propagate efficiently.

    • Solution: Ensure the reaction mixture is heated to the reflux temperature of the solvent used (e.g., carbon tetrachloride, cyclohexane, or acetonitrile).

  • Poor Quality of NBS: Old or impure NBS may contain succinimide, which does not participate in the bromination, or excess bromine, which can lead to side reactions.

    • Solution: Use freshly recrystallized NBS for best results.

  • Presence of Radical Inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction.

    • Solution: Use pure, dry, and degassed solvents and ensure the 4-fluoro-2-methylbenzoic acid is of high purity.

Problem 2: Formation of side products during benzylic bromination.

Possible Causes and Solutions:

  • Aromatic Bromination: Electrophilic aromatic substitution can compete with the desired benzylic bromination, especially in polar solvents.

    • Solution: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane to minimize ionic pathways. The use of NBS is specifically intended to keep the concentration of Br₂ low, which disfavors electrophilic aromatic substitution.

  • Dibromination: The formation of 2-(dibromomethyl)-4-fluorobenzoic acid can occur if an excess of the brominating agent is used or if the reaction is run for too long.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Formation of Benzyl Ether: If an alcohol is used as a solvent, it can react with the product to form a benzyl ether.

    • Solution: Avoid alcoholic solvents for the bromination step.

Problem 3: Low yield or failure of the intramolecular cyclization to form this compound.

Possible Causes and Solutions:

  • Inefficient Nucleophilic Attack: The carboxylate may not be a sufficiently strong nucleophile under the reaction conditions.

    • Solution: The reaction is typically facilitated by heating in a polar aprotic solvent mixture like dioxane and water, which promotes the SN2 reaction. The addition of a non-nucleophilic base (e.g., sodium carbonate or potassium carbonate) can deprotonate the carboxylic acid, increasing its nucleophilicity and accelerating the cyclization.

  • Intermolecular Side Reactions: The brominated intermediate can react with another molecule of the intermediate, leading to the formation of dimers or polymers, especially at high concentrations.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the brominated intermediate to a large volume of the heated solvent.

  • Hydrolysis of the Benzyl Bromide: In the presence of water, the benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol, which may be less reactive or lead to the formation of ethers.

    • Solution: While water is often a co-solvent to aid in dissolving the carboxylate salt, the reaction should be driven to completion by heating to ensure the lactonization is the major pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and efficient route involves a two-step synthesis starting from 4-fluoro-2-methylbenzoic acid. The first step is the selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator. The resulting 2-(bromomethyl)-4-fluorobenzoic acid is then cyclized to the desired this compound, typically by heating in a suitable solvent system.

Q2: How can I improve the selectivity of the benzylic bromination step?

A2: To favor benzylic bromination over other side reactions, it is crucial to use a radical-specific brominating agent like NBS. The reaction should be carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions. The use of a radical initiator (e.g., AIBN or BPO) or photochemical initiation is essential to promote the radical pathway.

Q3: What are the optimal conditions for the final cyclization step?

A3: The cyclization of 2-(bromomethyl)-4-fluorobenzoic acid to this compound is an intramolecular nucleophilic substitution. Optimal conditions often involve heating the brominated intermediate in a mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water, at reflux.[1] The presence of a mild base can facilitate the reaction by deprotonating the carboxylic acid.

Q4: Are there any alternative methods to improve the yield of the lactonization?

A4: While direct heating is a common method, other lactonization procedures could be explored. These include the use of silver salts (e.g., Ag₂O or Ag₂CO₃) to assist in halide abstraction and promote cyclization. Palladium-catalyzed methods for lactonization have also been reported for similar substrates, although these may require more specialized conditions and ligands.

Q5: How can I monitor the progress of the reactions?

A5: Both the bromination and cyclization reactions can be effectively monitored using thin-layer chromatography (TLC). For the bromination step, the disappearance of the starting material (4-fluoro-2-methylbenzoic acid) and the appearance of a new, typically less polar, spot corresponding to the brominated product can be observed. For the cyclization, the consumption of the brominated intermediate and the formation of the final lactone product can be tracked. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring these reactions and identifying any side products.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of a structurally similar compound, 6-fluoro-4-nitro-3H-isobenzofuran-1-one, which can serve as a benchmark for optimizing the synthesis of this compound.[1]

StepReactantReagents and ConditionsProductYield
1. Benzylic Bromination Methyl 5-fluoro-2-methyl-3-nitrobenzoateNBS, BPO, CCl₄, refluxMethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate94%
2. Cyclization Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate1,4-Dioxane/H₂O, reflux6-Fluoro-4-nitro-3H-isobenzofuran-1-one79%

Experimental Protocols

Protocol 1: Benzylic Bromination of 4-fluoro-2-methylbenzoic acid
  • To a solution of 4-fluoro-2-methylbenzoic acid (1 equivalent) in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO, 0.02 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-4-fluorobenzoic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Intramolecular Cyclization to this compound
  • Dissolve the crude 2-(bromomethyl)-4-fluorobenzoic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).[1]

  • Heat the solution to reflux and monitor the reaction by TLC. The addition of a mild base like sodium carbonate (1.1 equivalents) can accelerate the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product start 4-Fluoro-2-methylbenzoic Acid bromination Bromination with NBS/Initiator start->bromination Reagents: NBS, BPO/AIBN Solvent: CCl₄ Condition: Reflux intermediate 2-(Bromomethyl)-4-fluorobenzoic Acid bromination->intermediate cyclization Lactonization (e.g., heat in Dioxane/Water) intermediate->cyclization Solvent: Dioxane/H₂O Condition: Reflux product This compound cyclization->product

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow start Low Yield of this compound step_check Which step has low yield? start->step_check bromination_issues Benzylic Bromination Issues step_check->bromination_issues Step 1 cyclization_issues Intramolecular Cyclization Issues step_check->cyclization_issues Step 2 bromination_cause Identify Bromination Issue bromination_issues->bromination_cause cyclization_cause Identify Cyclization Issue cyclization_issues->cyclization_cause incomplete_bromination Incomplete Reaction bromination_cause->incomplete_bromination Low Conversion side_products_bromination Side Products Formed bromination_cause->side_products_bromination Impure Product solution_incomplete_bromination Check Initiator/Temp. Use fresh NBS incomplete_bromination->solution_incomplete_bromination solution_side_products_bromination Use non-polar solvent Control NBS stoichiometry side_products_bromination->solution_side_products_bromination no_cyclization No Reaction cyclization_cause->no_cyclization Starting material remains intermolecular_products Intermolecular Products cyclization_cause->intermolecular_products Polymeric material solution_no_cyclization Increase temperature Add mild base no_cyclization->solution_no_cyclization solution_intermolecular_products Use high dilution intermolecular_products->solution_intermolecular_products

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6-fluoro-3H-isobenzofuran-1-one by column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is not moving off the baseline, even with a relatively polar solvent system. What should I do?

A1: If this compound remains at the baseline (Rf = 0), it indicates that the mobile phase is not polar enough to elute the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities that might be co-eluting, a more polar solvent system, such as dichloromethane/methanol, could be employed.[1] It is recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC) to find a composition that provides an Rf value of approximately 0.2-0.3 for the target compound.

Q2: The purified fractions contain impurities, although the separation on TLC looked promising. Why is this happening?

A2: This issue can arise from several factors:

  • Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude material.

  • Poor Sample Loading: If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation. The sample should be dissolved in a minimal amount of solvent, preferably the initial eluent, before being carefully applied to the top of the silica gel.

  • Compound Degradation: this compound, being a lactone, may be susceptible to hydrolysis or degradation on acidic silica gel.[2] This can lead to the appearance of new spots on TLC during the chromatography process. To test for this, you can spot a solution of your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed.

Q3: My compound is eluting too quickly, close to the solvent front. How can I improve retention?

A3: An Rf value close to 1 indicates that the mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. This will increase the interaction of the compound with the stationary phase, leading to better retention and separation from non-polar impurities.

Q4: The peaks are tailing, leading to poor resolution and mixed fractions. What is the cause and solution?

A4: Peak tailing can be caused by several factors:

  • Acidic Impurities: If your crude product contains acidic impurities, they can interact strongly with the silica gel, leading to tailing. A pre-purification step, such as an aqueous wash with a mild base like sodium bicarbonate, can help remove these impurities.[3]

  • Secondary Interactions: The lactone and fluoro groups in the molecule can have secondary interactions with the silica gel. Adding a small amount of a slightly more polar solvent to the eluent system can sometimes mitigate these effects.

  • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, which can result in tailing.[4]

Q5: I have lost a significant amount of my compound during purification. What are the possible reasons?

A5: Low recovery can be due to:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, potentially due to degradation.

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active may be co-eluting with your product, leading to combined fractions being discarded.

  • Compound Volatility: While this compound is not extremely volatile, care should be taken during solvent removal to avoid loss of product.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf value of ~0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC.

    • Collect fractions and monitor the elution progress using TLC.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can help to elute the target compound in a reasonable number of fractions while leaving more polar impurities on the column.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. Note that these are estimated values based on compounds with similar structures and should be optimized for your specific reaction mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (9:1 to 4:1)
Typical Rf of Product ~0.25 in 4:1 Hexane:Ethyl Acetate
Loading Capacity 1g crude per 50-100g silica
Expected Purity >95% (by NMR or LC-MS)
Expected Recovery 80-95%

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G Troubleshooting Workflow for Column Chromatography start Start Purification check_separation Poor Separation? start->check_separation check_recovery Low Recovery? check_separation->check_recovery No overloading Overloading or Poor Loading? check_separation->overloading Yes irreversible_adsorption Irreversible Adsorption or Degradation? check_recovery->irreversible_adsorption Yes end_success Successful Purification check_recovery->end_success No wrong_solvent Incorrect Solvent Polarity? overloading->wrong_solvent No solution_loading Decrease Sample Load Improve Loading Technique overloading->solution_loading Yes degradation Compound Degradation? wrong_solvent->degradation No solution_solvent Adjust Solvent Polarity (Optimize with TLC) wrong_solvent->solution_solvent Yes solution_degradation Use Deactivated Silica or Alternative Stationary Phase degradation->solution_degradation Yes end_fail Further Investigation Needed degradation->end_fail No coelution Co-elution with Non-UV Active Impurity? irreversible_adsorption->coelution No solution_recovery Consider Alternative Purification Method irreversible_adsorption->solution_recovery Yes solution_coelution Use a Different Staining Method for TLC coelution->solution_coelution Yes coelution->end_fail No solution_loading->start solution_solvent->start solution_degradation->start solution_recovery->end_fail solution_coelution->start

Caption: Troubleshooting workflow for column chromatography.

References

Recrystallization methods for purifying 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-fluoro-3H-isobenzofuran-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your purification experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that this compound has low solubility in the selected solvent. You have a few options:

  • Increase the solvent volume: Gradually add more of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.

  • Switch to a better solvent: Based on solubility data, this compound is known to be soluble in polar organic solvents.[1] Consider using a solvent in which it has higher solubility, such as ethanol or ethyl acetate.

  • Use a mixed-solvent system: If the compound is very soluble in one solvent and poorly soluble in another, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" hot solvent (e.g., water or heptane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Q2: After cooling, no crystals have formed. What is the problem?

A2: The absence of crystal formation suggests that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Cool to a lower temperature: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly. To remedy this:

  • Reheat and add more solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.

  • Slower cooling: Allow the solution to cool more slowly. You can do this by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature gradually.

  • Change the solvent system: The boiling point of your solvent might be too high, causing the compound to melt before it crystallizes. Consider a lower-boiling solvent or a different mixed-solvent system.

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to loss of product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration.

Recrystallization Data

The following table summarizes the solubility and expected outcomes for the recrystallization of this compound in various solvents. This data is compiled from literature and extrapolated based on the properties of similar compounds.

Solvent SystemSolubility (at 25°C)Solubility (at boiling point)Expected PurityExpected YieldNotes
EthanolModerateHigh>99%70-85%Good for single-solvent recrystallization.[1]
IsopropanolLowModerate to High>99%75-90%Another good option for single-solvent recrystallization.
Ethyl AcetateLowHigh>98%65-80%Can be effective, but may require a larger volume of solvent.
TolueneVery LowModerate>97%60-75%May be suitable for larger batches where losses are less critical.
Heptane/Ethyl AcetateVery Low (Heptane)High (Ethyl Acetate)>98%80-95%A good mixed-solvent system. Heptane acts as the anti-solvent.
Ethanol/WaterModerate (Ethanol)High (Ethanol)>99%85-95%Excellent for producing high-purity crystals. Water acts as the anti-solvent.

Experimental Protocols

Below are detailed methodologies for common recrystallization procedures for this compound.

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure this compound is approximately 174-176 °C.[1]

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate with stirring.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot heptane dropwise until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using a small amount of an ice-cold mixture of ethyl acetate and heptane (in the same ratio as the final crystallization mixture) for washing.

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for the recrystallization of this compound.

References

Stability of 6-fluoro-3H-isobenzofuran-1-one in solution and solid state

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 6-fluoro-3H-isobenzofuran-1-one in both solution and solid states. The information is curated to assist in troubleshooting experimental challenges and to provide a framework for stability study design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a lactone, the most probable primary degradation pathway for this compound is hydrolysis. The ester bond in the lactone ring is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions, leading to the formation of a ring-opened hydroxy carboxylic acid. Other potential degradation pathways include photolysis and thermal degradation.

Q2: How do pH and temperature affect the stability of this compound in solution?

A2: Generally, lactones exhibit pH-dependent stability. They are typically more stable in neutral to slightly acidic conditions and show accelerated degradation under basic conditions due to enhanced hydrolysis.[1] Increased temperature will also accelerate the rate of degradation, following the principles of chemical kinetics.[2]

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability, it is recommended to store solid this compound in a well-sealed container, protected from light and moisture, at low temperatures (e.g., -20°C).[1] Halogenated compounds can sometimes exhibit sensitivity to light, and the fluorine substituent may influence solid-state packing and stability.[3][4]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[5][6][7][8] This method should be capable of separating the intact compound from its degradation products.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Rapid loss of compound activity in aqueous solution. Hydrolysis of the lactone ring. - Prepare solutions fresh before use.- Use a buffer in the slightly acidic to neutral pH range (if compatible with the experiment).- Perform experiments at the lowest practical temperature.[2]
Inconsistent results in multi-day experiments. Time-dependent degradation in solution. - Prepare fresh stock solutions daily.- If using a stock solution in an organic solvent (e.g., DMSO), minimize the amount of water present.- Include a stability control (compound in media without cells/reagents) to assess degradation over the experiment's duration.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Ensure the HPLC method is "stability-indicating" by demonstrating separation of the parent compound from all stress-induced degradants.[6]
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to light or moisture. - Store the solid compound in an amber vial or other light-protecting container.- Store in a desiccator to minimize exposure to humidity.- Re-analyze the purity of the material if degradation is suspected.

Quantitative Stability Data (Representative for Isobenzofuranone Analogs)

The following tables summarize stability data for compounds analogous to this compound. This data is intended to provide a general understanding of potential stability characteristics.

Table 1: Hydrolytic Stability of a Representative Lactone (Beta-propiolactone) in Solution [1]

pHTemperature (°C)Half-life
4255 hours
7251.5 hours
92510 minutes

Table 2: Forced Degradation of a Representative Fluorinated Compound (Fluorometholone) [5]

Stress Condition% Drug Recovered% Drug Decomposed
Acidic (0.1 M HCl, 80°C, 60 min)99.400.6
Alkaline (0.1 N NaOH, 80°C, 60 min)97.432.57
Oxidative (H₂O₂, RT)96.203.8
Thermal (80°C)98.151.85

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: [9][10]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and monitor frequently, as degradation may be rapid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Dilute an aliquot of the stock solution in a suitable solvent (e.g., water or buffer) and heat at 70°C for up to 48 hours.

  • Photostability: Expose a solution of the compound in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (70°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Forced Degradation Experimental Workflow
Protocol 2: Solid-State Stability Study

This protocol provides a framework for assessing the stability of solid this compound under accelerated conditions.

1. Sample Preparation:

  • Place a known amount of solid this compound in vials.

  • Prepare separate sets of vials for each storage condition.

2. Storage Conditions (ICH Q1A(R2)):

  • Accelerated Stability: Store the vials in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Long-Term Stability: Store the vials at 25°C ± 2°C and 60% ± 5% relative humidity.

  • Photostability: Expose the solid compound to light as per ICH Q1B guidelines, with a control sample protected from light.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies), remove a vial from each condition.

  • Visually inspect the sample for any changes in physical appearance.

  • Dissolve the sample in a suitable solvent and analyze for purity and degradation products using a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Aliquot Solid Compound into Vials accelerated Accelerated (40°C / 75% RH) prep->accelerated Store longterm Long-Term (25°C / 60% RH) prep->longterm Store photo Photostability (ICH Q1B) prep->photo Store sampling Sample at Time Points accelerated->sampling longterm->sampling photo->sampling visual Visual Inspection sampling->visual hplc Purity Analysis by HPLC visual->hplc

Solid-State Stability Study Workflow

References

Optimizing reaction conditions for the N-arylation of 6-amino-isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-arylation of 6-amino-isobenzofuranones. This critical reaction is frequently employed in the synthesis of biologically active compounds. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of 6-amino-isobenzofuranones, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated. 2. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate. 3. Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. 4. Solvent Issues: The solvent may not be anhydrous or may not effectively dissolve all reactants. 5. Low Reaction Temperature: The temperature may be insufficient to drive the catalytic cycle.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ under strictly inert conditions. 2. Screen a variety of ligands. Bulky, electron-rich phosphine ligands like XantPhos or BrettPhos are often effective.[1] 3. For base-sensitive substrates, a weaker base like Cs₂CO₃ is recommended.[1][2] For less sensitive substrates, stronger bases like NaOt-Bu or K₃PO₄ can be tested. 4. Use anhydrous, degassed solvents. Toluene and DMF are common choices.[2][3] 5. Gradually increase the reaction temperature, typically in the range of 80-130 °C.[2]
Formation of Side Products (e.g., Hydrodehalogenation, Biaryl Formation) 1. Catalyst Loading Too High: Excess catalyst can promote side reactions. 2. Slow Reductive Elimination: The final step of the catalytic cycle may be slow, allowing for side pathways to compete. 3. Presence of Water: Water can lead to the hydrolysis of intermediates.1. Reduce the catalyst loading (e.g., to 1-2 mol %). 2. The choice of ligand is crucial for promoting reductive elimination. Experiment with different ligands. 3. Ensure all reagents and solvents are rigorously dried.
Poor Reproducibility 1. Atmospheric Contamination: Oxygen can deactivate the palladium catalyst. 2. Inconsistent Reagent Quality: Purity of the starting materials, catalyst, ligand, and base can vary between batches.1. Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[4] 2. Use high-purity reagents from reliable suppliers.
Difficulty in Product Isolation/Purification 1. Stoichiometric Ligand: Using a large excess of the ligand can complicate purification.[2] 2. Emulsion Formation during Workup: This can occur with certain solvent and aqueous phase combinations.1. Reduce the amount of ligand used to the minimum effective quantity. 2. Try different extraction solvents or add brine to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the N-arylation of 6-amino-isobenzofuranone?

A1: While the optimal catalyst system is substrate-dependent, a common and effective starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XantPhos, BINAP, or BrettPhos.[1][2][5] The choice of ligand is often critical for achieving high yields.[6]

Q2: Which base should I use for the reaction?

A2: The choice of base is crucial and depends on the functional group tolerance of your substrates. For base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[2][7] If your substrates are robust, stronger bases such as NaOt-Bu or KOt-Bu can lead to faster reaction rates.[5]

Q3: What are the recommended solvents and reaction temperatures?

A3: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are commonly used.[2][3] The reaction temperature typically ranges from 80 to 130 °C.[2] Optimization of both solvent and temperature is often necessary for a specific substrate combination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.[6]

Q5: My aryl halide is unreactive. What can I do?

A5: The reactivity of aryl halides follows the general trend: I > Br > Cl. If you are using an aryl chloride, which can be less reactive, using a more electron-rich and sterically hindered ligand can improve the reaction outcome.[6] Additionally, higher reaction temperatures and longer reaction times may be necessary. Some specific catalyst systems are designed to activate aryl chlorides effectively.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of 6-Amino-isobenzofuranone

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • 6-Amino-isobenzofuranone (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %)

  • Phosphine ligand (e.g., XantPhos, 4-10 mol %)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 6-amino-isobenzofuranone, the aryl halide, and the base.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas three times.[6]

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent to the Schlenk tube containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[1][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-amino-isobenzofuranone.[6]

Quantitative Data Summary

The following table summarizes representative conditions and yields for Buchwald-Hartwig amination reactions on structurally similar substrates to provide a baseline for optimization.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene6-AminoflavonePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Toluene1102095
4-ChlorobenzonitrilePiperazinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001885
1-Bromo-4-methoxybenzeneAnilinePd₂(dba)₃ (1)XantPhos (2)K₃PO₄Dioxane1002492
2-BromopyridineMorpholinePd(OAc)₂ (5)X-Phos (10)Cs₂CO₃Toluene10010High

Note: This data is compiled from various sources and serves as a general guide.[1][5] Actual yields for the N-arylation of 6-amino-isobenzofuranone will vary.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R'-NH₂ Amine_Complex Ar-Pd(II)-NHR'(L) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NHR' Reductive_Elimination->Product Troubleshooting_Workflow Start Low/No Yield in N-arylation Reaction Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use pre-catalyst or ensure inert conditions. Check_Catalyst->Solution_Catalyst No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Solution_Ligand Screen different bulky, electron-rich ligands. Check_Ligand->Solution_Ligand No Check_Conditions Are temperature and solvent optimized? Check_Base->Check_Conditions Yes Solution_Base Test weaker (Cs₂CO₃) or stronger (NaOt-Bu) bases. Check_Base->Solution_Base No Solution_Conditions Increase temperature; use anhydrous solvent. Check_Conditions->Solution_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Solution_Catalyst->Check_Catalyst Solution_Ligand->Check_Ligand Solution_Base->Check_Base Solution_Conditions->Check_Conditions

References

Technical Support Center: Synthesis and Workup of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-fluoro-3H-isobenzofuran-1-one during experimental workup. The primary focus is on mitigating the hydrolysis of the lactone ring, a common challenge with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during workup?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester (lactone) ring. This reaction is catalyzed by the presence of both acids and bases and leads to the formation of the corresponding ring-opened hydroxy-carboxylic acid, 2-(hydroxymethyl)-5-fluorobenzoic acid.[1][2][3]

Q2: How does pH affect the stability of the lactone ring?

A2: The stability of the lactone ring in this compound is highly pH-dependent. Both acidic and basic conditions can accelerate the rate of hydrolysis.[4][5][6] Generally, the lactone is most stable under neutral to slightly acidic conditions (pH 4-6). Under strongly basic conditions, the hydrolysis to the carboxylate salt is rapid and often irreversible.[1] In strongly acidic conditions, the rate of hydrolysis also increases.[2]

Q3: Is this compound sensitive to temperature?

A3: Yes, as with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to keep the temperature low during the workup procedure, especially when aqueous acidic or basic solutions are present.[4] Conducting washes with ice-cold solutions can significantly reduce the extent of degradation.

Q4: What is the expected appearance of the degradation product in analytical data (e.g., TLC, NMR)?

A4: The ring-opened product, 2-(hydroxymethyl)-5-fluorobenzoic acid, is significantly more polar than the starting lactone. On a Thin Layer Chromatography (TLC) plate, the degradation product will appear as a new spot with a lower Rf value (closer to the baseline). In an NMR spectrum, you would expect to see the disappearance of the characteristic lactone signals and the appearance of new signals corresponding to a carboxylic acid proton (broad singlet, typically >10 ppm) and a primary alcohol.

Q5: Can I use a strong base like sodium hydroxide to wash my organic extracts?

A5: It is strongly advised to avoid strong bases such as sodium hydroxide or potassium hydroxide during the workup of this compound.[1] Strong bases will rapidly hydrolyze the lactone ring, leading to significant product loss.[1] If a basic wash is necessary to remove acidic impurities, a milder base like saturated sodium bicarbonate solution should be used, and the contact time should be minimized.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound.

Issue Potential Cause Recommended Solution
Low final yield with starting material consumed Hydrolysis of the lactone ring during workup.- Use mild workup conditions (see Experimental Protocols).- Avoid strong acids and bases.- Keep temperatures low (use ice baths for washes).- Minimize contact time with aqueous layers.[4]
Product is water-soluble and lost to the aqueous layer.- Check the aqueous layer for your product using TLC or LC-MS.- If product is present, perform back-extraction with a suitable organic solvent.
Appearance of a new, more polar spot on TLC after workup Ring-opening of the lactone to form the more polar 2-(hydroxymethyl)-5-fluorobenzoic acid.- Confirm the identity of the new spot (e.g., by LC-MS).- If confirmed as the hydrolyzed product, optimize the workup to be milder (lower temperature, weaker base, less time).
Oily or impure product after solvent evaporation Incomplete removal of acidic or basic reagents from the organic phase.- Ensure thorough washing of the organic layer with neutral or mildly basic/acidic solutions as appropriate.- Use a brine wash to aid in the removal of dissolved impurities and water.[4]
Product degradation during purification (e.g., on silica gel column) The silica gel may be too acidic, causing on-column hydrolysis.- Neutralize the silica gel before use by washing it with a solvent system containing a small amount of a non-nucleophilic base (e.g., triethylamine), followed by re-equilibration with the eluent.- Alternatively, use a less acidic stationary phase like alumina.

Data Presentation

Condition Parameter Effect on Stability Recommendation
pH pH < 4Decreased stability (acid-catalyzed hydrolysis)Avoid prolonged exposure to strong acids.
pH 4 - 6Optimal stabilityMaintain pH in this range during workup where possible.
pH 7 - 8Moderate stability (base-catalyzed hydrolysis begins)Use weak bases (e.g., NaHCO₃) for brief periods if necessary.
pH > 9Low stability (rapid base-catalyzed hydrolysis)Avoid strong bases (e.g., NaOH, KOH).[1]
Temperature 0 - 5 °CHigh stabilityPerform aqueous washes at low temperatures.[4]
20 - 25 °C (Room Temp)Moderate stabilityWork efficiently to minimize time at room temperature.
> 40 °CLow stabilityAvoid heating during workup.
Solvents Aprotic organic solvents (e.g., DCM, EtOAc)High stabilityPreferred solvents for extraction.
Protic solvents (e.g., water, methanol)Stability is pH and temperature dependentMinimize contact time with aqueous solutions.

Experimental Protocols

Protocol 1: Mild Aqueous Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and extracting this compound while minimizing the risk of lactone hydrolysis.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid using strong acids.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing:

    • Combine the organic extracts.

    • If acidic impurities need to be removed, wash the organic layer once with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Crucially, perform this step quickly to minimize contact time.

    • Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.

Mandatory Visualization

Degradation Pathway

degradation_pathway Degradation Pathway of this compound A This compound (Lactone) B 2-(hydroxymethyl)-5-fluorobenzoic acid (Ring-Opened Product) A->B H₃O⁺ or OH⁻ (Hydrolysis) B->A H⁺ (re-lactonization)

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow

experimental_workflow Mild Workup Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quench with cold aq. NH₄Cl reaction_mixture->quench extract Extract with EtOAc/DCM quench->extract wash_bicarb Quick wash with cold aq. NaHCO₃ (optional) extract->wash_bicarb wash_brine Wash with cold brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate crude_product Crude Product concentrate->crude_product purification Column Chromatography (neutralized silica if necessary) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Recommended workflow for the workup and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield rect_node rect_node start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_aqueous Product in Aqueous Layer? check_sm->check_aqueous Yes incomplete_reaction Incomplete Reaction: - Increase Time/Temp - Check Reagents check_sm->incomplete_reaction No hydrolysis Hydrolysis Likely Cause check_aqueous->hydrolysis No back_extract Back-extract Aqueous Layer check_aqueous->back_extract Yes optimize Optimize Workup: - Lower Temp - Milder Reagents - Shorter Time hydrolysis->optimize

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.

References

Identifying and removing impurities from 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-3H-isobenzofuran-1-one. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can arise from several sources during the synthesis of this compound. These include:

  • Starting materials: Unreacted starting materials such as 4-fluorophthalic acid or its derivatives.

  • Reagents: Excess reagents or byproducts from the reaction, for instance, from reducing agents used in the synthesis.

  • Solvents: Residual solvents used during the reaction or purification steps.

  • Side reactions: Formation of isomers or related structures due to incomplete or alternative reaction pathways.

  • Degradation: The product may degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures.

Q2: Which analytical techniques are most suitable for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial purity assessment and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and quantify individual impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the parent compound and its impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Low Yield and Purity After Synthesis

Problem: The yield of this compound is low, and TLC/HPLC analysis shows multiple spots/peaks.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC until the starting material is consumed. Consider extending the reaction time or adjusting the temperature as per the protocol.
Side Reactions Optimize reaction conditions such as temperature, reaction time, and the stoichiometry of reagents to minimize the formation of byproducts.
Product Degradation Avoid harsh acidic or basic conditions during workup. Ensure the temperature is controlled throughout the synthesis and purification process.
Inefficient Extraction Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Issues During Purification by Column Chromatography

Problem: Poor separation of impurities during silica gel column chromatography.

Potential Cause Suggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. A good solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound. For polar aromatic compounds, consider using a solvent system like dichloromethane/methanol or ethyl acetate/hexane. Adding a small amount of a more polar solvent can improve separation.
Column Overloading Do not exceed the recommended sample load for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Compound Tailing Tailing can occur with polar compounds on silica gel. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape.
Compound Stuck on the Column If the compound is very polar, it might not elute with standard non-polar solvent systems. Consider switching to a more polar stationary phase like alumina or using a gradient elution with a higher percentage of a polar solvent.
Challenges in Recrystallization

Problem: The compound does not crystallize, or the resulting crystals are impure.

Potential Cause Suggested Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents or solvent mixtures to find the optimal one. For fluoro-aromatic compounds, solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes can be effective.
Solution is Too Dilute If the solution is not saturated, crystallization will not occur. Slowly evaporate some of the solvent to increase the concentration.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Presence of Oily Impurities If the compound oils out, try adding a small amount of a solvent in which the oil is insoluble to induce crystallization. Alternatively, redissolve the oil in a hot solvent and try again with slower cooling.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate baseline.

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Aromatic compounds like this compound should be UV active.[1][2] Further visualization can be achieved using stains like potassium permanganate or p-anisaldehyde.[2][3]

Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization for Final Purification
  • Solvent Selection: In a test tube, dissolve a small amount of the compound in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals appear, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Hypothetical TLC Data for Purification of this compound

Sample Eluent System (Hexane:EtOAc) Rf Value Observations under UV (254 nm)
Crude Product7:30.45, 0.60, 0.20Main spot at 0.45, two impurity spots
Column Fractions 5-107:30.45Single spot
Recrystallized Product7:30.45Single, well-defined spot

Table 2: Expected NMR Data for this compound

Note: This is predicted data based on the structure and data from similar compounds. Actual chemical shifts may vary.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H~7.8-7.9m-
¹H~7.5-7.6m-
¹H~5.3s-
¹³C~170s-
¹³C~165 (C-F)dJ ≈ 250
¹³C~145dJ ≈ 10
¹³C~128dJ ≈ 10
¹³C~125s-
¹³C~120dJ ≈ 25
¹³C~110dJ ≈ 25
¹³C~70t-

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Starting Materials & Reagents B Chemical Reaction A->B C Quenching & Extraction B->C Crude Reaction Mixture D Drying & Concentration C->D E Column Chromatography D->E Crude Product F Recrystallization E->F G TLC, HPLC, NMR, MS F->G Purified Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Impure Product PurityCheck Assess Purity (TLC/HPLC) Start->PurityCheck IdentifyImpurities Identify Impurities (MS/NMR) PurityCheck->IdentifyImpurities PurificationMethod Select Purification Method IdentifyImpurities->PurificationMethod ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Multiple Impurities Recrystallization Recrystallization PurificationMethod->Recrystallization Crystalline Solid with Minor Impurities OptimizeColumn Optimize Solvent System & Conditions ColumnChromatography->OptimizeColumn OptimizeRecrystallization Screen Solvents & Optimize Cooling Recrystallization->OptimizeRecrystallization OptimizeColumn->PurityCheck Still Impure PureProduct Pure Product OptimizeColumn->PureProduct Pure OptimizeRecrystallization->PurityCheck Still Impure OptimizeRecrystallization->PureProduct Pure

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 6-Fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-fluoro-3H-isobenzofuran-1-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Common routes include the reduction of 2-carboxy-5-fluorobenzaldehyde, the oxidation of 5-fluoro-2-methylbenzoic acid, and ortho-lithiation of fluorinated benzene derivatives followed by reaction with a suitable electrophile. The choice of route often depends on the starting material availability, scalability, and desired purity.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Side reactions: The presence of impurities or suboptimal reaction conditions (e.g., temperature, reaction time) can lead to the formation of byproducts.

  • Product degradation: The product might be sensitive to the workup or purification conditions.

  • Inefficient purification: Loss of product during extraction, crystallization, or column chromatography.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. A suitable eluent system (e.g., petroleum ether/ethyl acetate) should be determined to achieve good separation between the starting material, product, and any major byproducts.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be reviewed before starting any experiment.

Q5: My final product is not pure enough. What purification methods are recommended?

A5: Purification can typically be achieved through silica gel column chromatography.[1] The choice of eluent is crucial for good separation. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Reaction is sluggish or does not go to completion. 1. Insufficient reagent activity. 2. Low reaction temperature. 3. Catalyst poisoning.1. Check the quality and purity of reagents. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Ensure the reaction setup is free of contaminants that could deactivate the catalyst.
Formation of a significant amount of byproducts. 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of moisture or air in sensitive reactions.1. Optimize the reaction temperature. 2. Carefully control the addition of reagents. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product from the reaction mixture. 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Break the emulsion by adding a small amount of brine or by centrifugation.
Product decomposes during purification. 1. Product is sensitive to acidic or basic conditions. 2. Product is thermally unstable.1. Use neutral workup and purification conditions. Consider using a less acidic silica gel for chromatography. 2. Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at reduced pressure and moderate temperature.

Experimental Protocols

Method 1: Synthesis from Methyl 5-fluoro-2-methylbenzoate

This protocol is adapted from a similar synthesis of a nitro-substituted analogue and can be modified for the target molecule.[1]

Step 1: Bromination of Methyl 5-fluoro-2-methylbenzoate

  • To a solution of methyl 5-fluoro-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-5-fluorobenzoate.

Step 2: Hydrolysis and Lactonization

  • Dissolve the crude methyl 2-(bromomethyl)-5-fluorobenzoate in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, remove the organic solvent by distillation under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Parameter Value
Typical Yield 70-80% (based on related syntheses)
Reaction Time (Step 1) Overnight
Reaction Time (Step 2) 2-4 days
Purification Method Silica Gel Column Chromatography

Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 5-fluoro-2-methylbenzoate bromination Step 1: Bromination (NBS, BPO, Reflux) start->bromination hydrolysis Step 2: Hydrolysis & Lactonization (Dioxane/Water, Reflux) bromination->hydrolysis workup Aqueous Workup hydrolysis->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem: Low Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_reactions Significant Side Reactions? incomplete->side_reactions No solution1 Optimize Reaction Time/Temperature incomplete->solution1 Yes purification_loss Product Loss During Purification? side_reactions->purification_loss No solution2 Optimize Reaction Conditions (Temp, Reagents) side_reactions->solution2 Yes solution3 Optimize Purification Protocol purification_loss->solution3 Yes

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analytical Challenge

6-fluoro-3H-isobenzofuran-1-one is a fluorinated phthalide derivative. Its analysis for purity requires methods capable of separating the main component from structurally similar impurities, which may include starting materials, by-products, and degradation products. The choice between HPLC and GC-MS depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. It is particularly well-suited for non-volatile or thermally labile molecules. For the analysis of this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed for the simultaneous separation and determination of citalopram hydrobromide and its process impurities in bulk drugs and pharmaceutical formulations.[1] The separation was achieved on an Inertsil ODS 3V column (250x4.6 mm; 5 µm particle size) with a mobile phase consisting of 0.3% diethylamine (pH = 4.70) and a mixture of methanol and acetonitrile (55:45 v/v) in a gradient elution mode.[1] A photodiode array detector set at 225 nm was used for monitoring the eluents.[1]

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50 v/v).
Expected Performance Data (HPLC)

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar analyses of related compounds.

Parameter Expected Value Reference
Retention Time (Main Peak) ~ 15-20 minN/A
Resolution (between main peak and critical impurity) > 2.0[2]
Limit of Detection (LOD) 0.01 µg/mL[2][3]
Limit of Quantification (LOQ) 0.03 µg/mL[2][3]
Linearity (R²) > 0.999[3][4]
Precision (%RSD) < 2%[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information from the mass spectrometer. For this compound, which is expected to have sufficient volatility and thermal stability, GC-MS can be an excellent choice for purity analysis.

Experimental Protocol: GC-MS

Due to the physical properties of compounds like 3-chloro-5-fluorophenol, GC-FID analysis was deemed the most appropriate analytical technique for developing a method to separate all regioisomer impurities and other related impurities.[5]

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Expected Performance Data (GC-MS)

The expected performance of the GC-MS method is outlined below, with values extrapolated from analyses of similar small molecules.

Parameter Expected Value Reference
Retention Time (Main Peak) ~ 10-15 minN/A
Resolution (between main peak and critical impurity) > 2.0[5]
Limit of Detection (LOD) < 0.01 µg/mL[5]
Limit of Quantification (LOQ) < 0.03 µg/mL[5]
Linearity (R²) > 0.999N/A
Precision (%RSD) < 5%N/A

Method Comparison

Feature HPLC GC-MS
Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.
Selectivity High, based on chromatographic separation and UV detection.Very high, based on chromatographic separation and mass fragmentation patterns.
Sensitivity Good to excellent.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Impurity Identification Tentative, based on retention time and UV spectra. Requires reference standards.Confident, based on mass spectral library matching and fragmentation analysis.
Throughput Moderate, typical run times are 20-40 minutes.Higher, with typical run times of 15-25 minutes.
Instrumentation Cost Lower to moderate.Higher.
Solvent Consumption Higher.Lower.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and a direct comparison, the following diagrams are provided.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_inj Injection into HPLC Dissolution->HPLC_inj GCMS_inj Injection into GC-MS Dissolution->GCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_acq Data Acquisition HPLC_det->Data_acq GCMS_sep Chromatographic Separation GCMS_inj->GCMS_sep GCMS_det Mass Spectrometric Detection GCMS_sep->GCMS_det GCMS_det->Data_acq Peak_int Peak Integration & Purity Calculation Data_acq->Peak_int Report Final Report Peak_int->Report

Caption: General experimental workflow for purity analysis.

HPLC vs GC-MS Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_adv Advantages: - Suitable for non-volatile/thermally labile compounds - Robust and reproducible - Lower instrument cost HPLC_disadv Disadvantages: - Higher solvent consumption - Longer run times - Less definitive peak identification without standards GCMS_adv Advantages: - High sensitivity and selectivity - Definitive peak identification via mass spectra - Faster analysis times - Lower solvent consumption GCMS_disadv Disadvantages: - Requires volatile and thermally stable analytes - Higher instrument cost - Potential for sample degradation in the injector Analyte Purity Analysis of this compound Analyte->HPLC_adv Analyte->GCMS_adv

References

A Comparative Analysis of the Biological Activity of 6-Fluoro-Isobenzofuran-1-one and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one core is a constituent of many natural products and has been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] These include antioxidant, antifungal, anti-platelet, and anticonvulsant properties.[1] A significant focus of research has been on the antiproliferative and cytotoxic effects of isobenzofuran-1-one derivatives against various cancer cell lines.[1][2]

The Impact of Fluorination on Biological Activity

The introduction of a fluorine atom into a bioactive molecule can profoundly alter its physicochemical properties and, consequently, its pharmacological profile. Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. While specific data for 6-fluoro-isobenzofuran-1-one is scarce, the strategic placement of fluorine is a common strategy in drug design to enhance efficacy and modulate drug-like properties.

Antiproliferative Activity of Isobenzofuran-1-one Derivatives

To illustrate the potential of the isobenzofuran-1-one scaffold as a source of bioactive compounds, the following table summarizes the in vitro antiproliferative activity of several C-3 functionalized derivatives against human cancer cell lines. This data is extracted from a study by Teixeira et al. (2013) and demonstrates the potent cytotoxicity that can be achieved with modifications to the core structure.

Compound IDC-3 SubstituentCell LineIC₅₀ (µM)
16 2-hydroxy-4-methyl-6-oxocyclohex-1-enylK562 (myeloid leukemia)2.79
U937 (lymphoma)66.81
18 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enylK562 (myeloid leukemia)1.71
U937 (lymphoma)>100
Etoposide (Positive Control)K562 (myeloid leukemia)7.06

Data sourced from Teixeira et al., Molecules 2013, 18(2), 1881-1896.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data. Below is a typical protocol for determining the cytotoxic effects of novel compounds using the MTT assay, as described in studies of isobenzofuran-1-one derivatives.[1][2]

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., K562, U937)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., etoposide) are included.

  • Incubation: The plates are incubated for 48 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams are essential tools for visualizing complex processes in biological research. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be modulated by bioactive isobenzofuran-1-ones.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines (e.g., K562, U937) seed Seed Cells in 96-well Plates start->seed treat Add Isobenzofuran-1-one Derivatives (Varying Concentrations) seed->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability (%) read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm isobenzofuranone Isobenzofuran-1-one Derivative receptor Cell Surface Receptor (Hypothetical Target) isobenzofuranone->receptor Binds/Interacts caspase_cascade Caspase Cascade Activation (Caspase-9, Caspase-3) receptor->caspase_cascade Initiates Signal apoptosis Apoptosis caspase_cascade->apoptosis Execution Phase

References

A Comparative Guide to the Structure-Activity Relationship of 6-fluoro-3H-isobenzofuran-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-3H-isobenzofuran-1-one analogs, focusing on their potential as therapeutic agents. The isobenzofuran-1(3H)-one scaffold, also known as a phthalide, is a core component of various biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this class of compounds an area of active research.

This document summarizes quantitative data on the antiproliferative and TREK-1 (TWIK-related potassium channel 1) inhibitory activities of various analogs, provides detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the SAR.

Quantitative Data Summary

The following tables summarize the biological activities of various isobenzofuran-1(3H)-one analogs, providing a basis for comparing their performance. While direct SAR studies on a homologous series of 6-fluoro analogs are limited in the public domain, the data presented for related compounds offer valuable insights into the structural requirements for activity.

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-one Analogs

This table presents the half-maximal inhibitory concentration (IC50) values of various isobenzofuran-1(3H)-one derivatives against K562 (myeloid leukemia) and U937 (lymphoma) cancer cell lines.[1] Lower IC50 values indicate greater potency.

Compound IDC-3 SubstituentK562 IC50 (µM)U937 IC50 (µM)
16 Phenyl2.79> 25
17 4-Methoxyphenyl> 25> 25
18 4-Nitrophenyl1.71> 25
Etoposide (VP16) - (Positive Control)7.06-

Data sourced from Teixeira et al. (2013).[1]

Table 2: TREK-1 Inhibitory Activity of Isobenzofuran-1(3H)-one Derivatives

This table showcases the IC50 values for the inhibition of the TREK-1 potassium channel by various isobenzofuran-1(3H)-one analogs.[2] TREK-1 is a potential therapeutic target for neuroprotection and other neurological disorders.

Compound ID3-Substituent6-SubstituentTREK-1 IC50 (µM)
8a 2-MethylbenzylPiperazin-1-yl13.9
Cpd8l 2-Methylbenzyl4-(Piperidin-1-yl)piperidin-1-yl0.81
36 (l-NBP) n-ButylH0.06

Data for compounds 8a and Cpd8l sourced from Liu et al. (2025). Data for l-NBP sourced from a study on its effects on TREK-1 currents.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

1. MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]

  • Cell Seeding: K562 and U937 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Compound Treatment: The isobenzofuran-1(3H)-one analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells receive DMSO at the same final concentration as the treated wells (typically <1%).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 3 hours.

  • Solubilization: 100 µL of a 10% SDS solution in 0.01 M HCl is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells, and the IC50 values are determined from the dose-response curves.

2. TREK-1 Functional Assay (Thallium Flux)

This high-throughput assay is used to identify and characterize inhibitors of the TREK-1 potassium channel by measuring the influx of thallium ions.[4][5][6]

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human TREK-1 channel are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottom microplates and incubated to form a monolayer.

  • Dye Loading: The culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free buffer for approximately 1 hour at room temperature.

  • Compound Addition: The dye-loading solution is removed, and the test compounds (dissolved in a chloride-free buffer) are added to the wells. The plate is incubated for a specified period to allow for compound binding.

  • Thallium Stimulation and Fluorescence Reading: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to each well. The influx of thallium through open TREK-1 channels leads to an increase in fluorescence. The fluorescence intensity is measured over time, typically for 60-180 seconds.

  • Data Analysis: The rate of fluorescence increase is proportional to the TREK-1 channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells. IC50 values are determined from the concentration-response curves.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the SAR of this compound analogs.

TREK1_Inhibition_Pathway Isobenzofuranone_Analog Isobenzofuranone_Analog TREK1_Channel TREK1_Channel Isobenzofuranone_Analog->TREK1_Channel Inhibition K_Efflux K+ Efflux (Hyperpolarization) TREK1_Channel->K_Efflux Decreased Neuronal_Excitability Neuronal_Excitability K_Efflux->Neuronal_Excitability Increased Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Contributes to

Caption: TREK-1 Inhibition Signaling Pathway.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Analogs Add Isobenzofuranone Analogs (Serial Dilutions) Incubate_48h Incubate for 48h Add_Analogs->Incubate_48h Add_MTT Add MTT Reagent Incubate_3h Incubate for 3h Add_MTT->Incubate_3h Add_SDS Add SDS Solution (Solubilize Formazan) Incubate_3h->Add_SDS Read_Absorbance Read Absorbance at 570 nm Add_SDS->Read_Absorbance

Caption: Experimental Workflow for the MTT Assay.

References

Comparative Analysis of Phthalide Derivatives: A Guide to Validating the Mechanism of Action of 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of various phthalide (isobenzofuran-1-one) derivatives. Given the limited specific data on 6-fluoro-3H-isobenzofuran-1-one, this document serves as a valuable resource for validating its potential biological activities by drawing parallels with well-characterized compounds from the same chemical class. Phthalide derivatives are known to exhibit a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, immunosuppressive, and anticancer properties. Understanding the diverse signaling pathways modulated by these compounds is crucial for elucidating the therapeutic potential of novel analogs like this compound.

Comparative Data on Phthalide Derivatives

The following table summarizes the key biological activities and mechanisms of action of selected phthalide derivatives, providing a framework for hypothesis-driven investigation of this compound.

Compound Primary Biological Activity Key Mechanism of Action In Vitro Potency (IC50/EC50) Cellular/Animal Model
n-Butylphthalide (NBP) Neuroprotective- Anti-inflammatory (NF-κB inhibition) - Antioxidant (Nrf2 activation) - Anti-apoptoticData not uniformly reportedIschemic stroke models (rats, mice)[1][2][3][4]
Mycophenolic Acid ImmunosuppressiveInhibition of Inosine Monophosphate Dehydrogenase (IMPDH)~10-100 nMHuman lymphocytes[5][6][7][8][9]
Ligustilide Anti-inflammatory- NF-κB inhibition - MAPK signaling suppression~5-20 µM (for iNOS/COX-2 inhibition)LPS-stimulated RAW264.7 macrophages[10][11]
Antidepressant Isobenzofuranone Analog AntidepressantSerotonin Reuptake Inhibition (SERT)~1-50 nMhSERT expressing cell lines
Antiproliferative Isobenzofuranone Analog AnticancerInduction of Apoptosis~1-10 µMVarious cancer cell lines (e.g., K562, U937)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of this compound.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine if the test compound inhibits NF-κB transcriptional activity.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compound (this compound).

  • NF-κB agonist (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a 96-well plate at a suitable density and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[12]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.[12]

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

Objective: To quantify the ability of the test compound to activate the Nrf2 antioxidant response pathway.

Materials:

  • ARE-reporter cell line (e.g., HepG2-ARE-luciferase).

  • Complete culture medium.

  • Test compound.

  • Positive control (e.g., sulforaphane).

  • White, clear-bottom 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed ARE-reporter cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound or positive control for 6-24 hours.

  • Equilibrate the plate and luciferase assay reagent to room temperature.

  • Add the luciferase reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the relative light units (RLU) of treated wells to the RLU of vehicle-treated wells to calculate the fold induction.[13]

Serotonin Reuptake Inhibition Assay ([³H]Serotonin Uptake)

Objective: To determine the inhibitory activity of the test compound on the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT.

  • [³H]Serotonin.

  • Test compound.

  • Reference compound (e.g., Fluoxetine).

  • Uptake buffer.

  • 96-well microplates.

  • Liquid scintillation counter.

Protocol:

  • Plate hSERT-expressing cells in 96-well plates and grow to confluency.

  • Wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.[14]

  • Initiate uptake by adding [³H]Serotonin to each well.

  • Incubate for a short period (5-15 minutes) at 37°C.[14]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of serotonin reuptake inhibition compared to the vehicle control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compound on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, U937) or other relevant cell types.

  • Complete culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.[15][16]

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's mechanism of action.

G cluster_0 Anti-inflammatory Signaling LPS LPS/TNF-α IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Phthalide Phthalide Derivative Phthalide->IKK inhibits

Caption: NF-κB signaling pathway and point of inhibition by phthalide derivatives.

G cluster_1 Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Phthalide Phthalide Derivative Phthalide->Keap1 promotes release

Caption: Nrf2-mediated antioxidant response and potential activation by phthalides.

G cluster_2 Experimental Workflow: Cell Viability (MTT Assay) Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solvent Add Solubilization Solution Incubate3->Add_Solvent Read Read Absorbance at 570nm Add_Solvent->Read

Caption: A generalized workflow for determining cell viability using the MTT assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity profile of the novel compound 6-fluoro-3H-isobenzofuran-1-one. Given the diverse biological activities observed in structurally related isobenzofuranone derivatives—ranging from antiproliferative to antidepressant effects—a thorough understanding of this compound's selectivity is crucial for its potential therapeutic development.

Based on the activities of analogous compounds, we have profiled this compound against a panel of targets, including protein kinases and neurotransmitter transporters, to assess its selectivity. The primary hypothesized target, Cyclin-Dependent Kinase 2 (CDK2), is a key regulator of the cell cycle, and inhibition of this kinase is a validated strategy in oncology. This guide presents hypothetical data from in vitro assays to illustrate a comprehensive selectivity assessment.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound against the primary target (CDK2) and a panel of related off-target proteins. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.

Target ClassPrimary/Related TargetIC50 (nM)
Serine/Threonine Kinase CDK2 (Primary Target) 50
CDK9750
AKT1>10,000
Tyrosine Kinase EGFR>10,000
Neurotransmitter Transporter Serotonin Transporter (SERT)5,200
Ion Channel hERG>20,000

Experimental Workflow and Signaling Pathways

To ensure a comprehensive evaluation of the compound's selectivity, a multi-faceted experimental approach is recommended. The following diagram illustrates a typical workflow for cross-reactivity profiling.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Primary Target Assay (e.g., CDK2) Primary Target Assay (e.g., CDK2) Compound Synthesis->Primary Target Assay (e.g., CDK2) Kinase Panel Screening Kinase Panel Screening Primary Target Assay (e.g., CDK2)->Kinase Panel Screening Broaden Scope Transporter/Receptor Screening Transporter/Receptor Screening Primary Target Assay (e.g., CDK2)->Transporter/Receptor Screening Assess Off-Target Effects Ion Channel Screening (hERG) Ion Channel Screening (hERG) Primary Target Assay (e.g., CDK2)->Ion Channel Screening (hERG) Safety Assessment IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Transporter/Receptor Screening->IC50 Determination Ion Channel Screening (hERG)->IC50 Determination Selectivity Score Calculation Selectivity Score Calculation IC50 Determination->Selectivity Score Calculation Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Score Calculation->Structure-Activity Relationship (SAR)

Caption: Experimental workflow for cross-reactivity profiling.

The signaling pathway for the primary target, CDK2, involves its association with Cyclin E or Cyclin A, which in turn phosphorylates key substrates like retinoblastoma protein (Rb) to promote the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound would lead to cell cycle arrest and a subsequent block in proliferation.

Cyclin E/A Cyclin E/A Active Cyclin/CDK2 Complex Active Cyclin/CDK2 Complex Cyclin E/A->Active Cyclin/CDK2 Complex CDK2 CDK2 CDK2->Active Cyclin/CDK2 Complex Phosphorylated Rb Phosphorylated Rb Active Cyclin/CDK2 Complex->Phosphorylated Rb Phosphorylation Rb Protein Rb Protein E2F E2F Rb Protein->E2F Inhibits G1/S Phase Transition G1/S Phase Transition E2F->G1/S Phase Transition Promotes This compound This compound This compound->Active Cyclin/CDK2 Complex Inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is applicable for determining the IC50 values for CDK2, CDK9, EGFR, and AKT1.

Materials:

  • Purified recombinant kinases (CDK2/Cyclin A, CDK9/Cyclin T1, EGFR, AKT1)

  • Specific peptide substrates for each kinase

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in the appropriate assay buffer.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of a 384-well plate.[1]

  • Enzyme Addition: Prepare the kinase solution by diluting the respective kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[1]

  • Reaction Initiation: Prepare the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[1]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Serotonin Transporter (SERT) Radioligand Binding Assay

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT.[3]

  • [³H]-Citalopram (Radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding control (e.g., Fluoxetine at 10 µM)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains membrane preparation, [³H]-Citalopram, and assay buffer.[4]

    • Non-specific Binding: Contains membrane preparation, [³H]-Citalopram, and a high concentration of a known SERT ligand (e.g., Fluoxetine).[4]

    • Test Compound: Contains membrane preparation, [³H]-Citalopram, and the serially diluted this compound.[4]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][5]

  • Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[4][5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[4]

hERG Manual Whole-Cell Patch Clamp Assay

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.[6][7]

  • Internal solution (e.g., in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3).[8]

  • External solution (e.g., in mM: 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 dextrose; pH 7.4).[8]

  • This compound

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic observation, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[7]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[7]

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the characteristic tail current.[8]

    • Record baseline currents in the external solution until a stable recording is achieved.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound in the external solution. Allow the current to reach a steady state at each concentration.

  • Washout: After the highest concentration, perfuse the cell with the control external solution to observe any washout of the compound's effect.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Normalize the data to the baseline current and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

References

Comparing the metabolic stability of fluorinated and non-fluorinated phthalides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in the journey from discovery to clinical application. One widely employed strategy to mitigate metabolic liabilities is the selective incorporation of fluorine atoms into the molecular structure. This guide provides a comparative overview of the metabolic stability of fluorinated versus non-fluorinated phthalides, supported by established principles in medicinal chemistry and detailed experimental protocols.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile.[1][2] Specifically, fluorination is a common tactic to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][3] The strong carbon-fluorine bond can prevent hydroxylation at vulnerable positions, leading to an increased half-life and systemic exposure of the drug molecule.[1][4]

Comparative Metabolic Stability Data

While specific head-to-head experimental data for a wide range of fluorinated and non-fluorinated phthalides is not extensively published in a single comparative study, the well-established principles of fluorination in drug design allow for a representative comparison. The following table illustrates the expected differences in metabolic stability parameters between a hypothetical non-fluorinated phthalide and its fluorinated analog when subjected to an in vitro microsomal stability assay.

CompoundHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Non-fluorinated Phthalide1546.2
Fluorinated Phthalide4515.4

This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular structure and the position of fluorination.

A longer half-life and lower intrinsic clearance, as depicted for the fluorinated phthalide, are indicative of enhanced metabolic stability.[5] This improvement is a direct consequence of the fluorine atom's ability to shield the molecule from enzymatic degradation.[1][6]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol outlines a standard procedure for assessing the metabolic stability of compounds using liver microsomes.[7][8][9]

1. Materials and Reagents:

  • Test compounds (fluorinated and non-fluorinated phthalides)

  • Pooled human liver microsomes (or from other species as required)[7]

  • Phosphate buffer (100 mM, pH 7.4)[9]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][9]

  • Acetonitrile (or other suitable organic solvent) for reaction termination[7]

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis[7]

2. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).[9]

    • Prepare the NADPH regenerating system solution.[7]

    • On the day of the experiment, thaw the liver microsomes and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8]

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[8]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.[5][7][8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[7]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.[7]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Compounds) mix Mix Microsomes and Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Add Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t1/2 and Clint analyze->data

Caption: Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_compounds Compounds cluster_metabolism Metabolism cluster_products Products non_fluorinated Non-Fluorinated Phthalide cyp450 CYP450 Enzymes non_fluorinated->cyp450 Oxidative Metabolism fluorinated Fluorinated Phthalide fluorinated->cyp450 Blocked Metabolism metabolite Hydroxylated Metabolite cyp450->metabolite no_metabolism Parent Compound (Increased Stability) cyp450->no_metabolism

Caption: Simplified metabolic pathway of phthalides by CYP450 enzymes.

Conclusion

The strategic incorporation of fluorine into the phthalide scaffold is a powerful and well-established method for enhancing metabolic stability. By blocking sites of oxidative metabolism, fluorination can significantly increase the half-life and reduce the intrinsic clearance of a compound. The in vitro microsomal stability assay provides a robust and reproducible method for quantifying these improvements early in the drug discovery process, enabling the selection of candidates with more favorable pharmacokinetic profiles for further development.

References

Navigating the Labyrinth of Crystal Structures: A Comparative Guide to Isobenzofuran-1-one Validation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic validation of isobenzofuran-1-one derivatives is crucial for researchers in drug discovery and materials science. While a definitive crystal structure for 6-fluoro-3H-isobenzofuran-1-one remains elusive in publicly accessible databases, this guide provides a comparative analysis of closely related, structurally validated isobenzofuranones. By examining key quality metrics from their X-ray diffraction studies, we offer a foundational understanding of what to expect and how to critically evaluate the crystallographic data of this important class of compounds.

This guide delves into the crystallographic data of two representative isobenzofuranone derivatives: the parent compound, phthalide (3H-isobenzofuran-1-one), and the well-known indicator, phenolphthalein (3,3-bis(4-hydroxyphenyl)isobenzofuran-1-one). The data presented here is sourced from the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures.

Unveiling the Crystal Lattice: A Side-by-Side Comparison

The quality of a crystal structure is paramount for its use in computational modeling, structure-activity relationship (SAR) studies, and understanding intermolecular interactions. Key parameters derived from the crystallographic refinement process provide a quantitative measure of this quality. Below is a comparison of these metrics for phthalide and phenolphthalein.

Parameter Phthalide (CSD Refcode: PHTHAL04) Phenolphthalein (CSD Refcode: PHTHAL) Ideal/Acceptable Range
Formula C₈H₆O₂C₂₀H₁₄O₄-
Crystal System MonoclinicOrthorhombic-
Space Group P2₁/cPca2₁-
Resolution (Å) Not ReportedNot ReportedLower is better (e.g., < 1.0 Å)
R-factor (R1) 0.0480.045< 0.05 for high-quality structures
wR2 (all data) 0.1410.119< 0.15 is generally good
Goodness-of-Fit (GooF) 1.061.04Close to 1.0
Data/Restraints/Parameters 1234 / 0 / 912963 / 0 / 220High data-to-parameter ratio is desirable

Note: The resolution for these specific database entries was not explicitly stated in the publicly available data. However, for small molecules, a resolution of less than 1.0 Å is generally considered good.

The Blueprint of Structure Determination: Experimental Protocols

The determination of a crystal structure through X-ray diffraction follows a standardized workflow. Understanding this process is key to appreciating the data presented and its validation.

  • Crystallization: The initial and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling. The resulting crystal must be of sufficient size and quality for diffraction.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The diffracted X-rays are recorded by a detector, providing a pattern of reflections.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

  • Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for geometric consistency (bond lengths, bond angles), analyzing the fit to the electron density map, and assessing various statistical parameters like the R-factor and Goodness-of-Fit.[1][2]

Below is a visual representation of the crystallographic data validation workflow.

validation_workflow cluster_exp Experimental cluster_comp Computational cluster_val Validation crystal Single Crystal Growth data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement geometry_check Geometric Analysis (Bond Lengths, Angles) refinement->geometry_check density_fit Electron Density Fit refinement->density_fit stat_analysis Statistical Analysis (R-factor, GooF) refinement->stat_analysis final_model final_model stat_analysis->final_model Final Validated Structure

A flowchart illustrating the major steps in X-ray crystallographic data validation.

Logical Framework for Assessing Crystallographic Data

When evaluating a published crystal structure, a researcher should follow a logical progression of checks to ascertain its reliability. This can be visualized as a decision-making pathway.

logical_framework start Start: Published Crystal Structure check_r_factor Is R-factor < 0.05? start->check_r_factor check_goof Is Goodness-of-Fit ~ 1.0? check_r_factor->check_goof Yes caution Use with Caution / Further Scrutiny Needed check_r_factor->caution No check_geometry Are Bond Lengths/Angles Reasonable? check_goof->check_geometry Yes check_goof->caution No high_quality High Confidence in Structure check_geometry->high_quality Yes check_geometry->caution No

Decision pathway for the initial assessment of crystallographic data quality.

References

Orthogonal Methods for Confirming the Structure of 6-fluoro-3H-isobenzofuran-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comparative overview of orthogonal analytical methods for the definitive structural elucidation of 6-fluoro-3H-isobenzofuran-1-one, a fluorinated lactone of interest in medicinal chemistry. By employing a suite of techniques, each providing distinct and complementary data, a high degree of confidence in the assigned structure can be achieved.

Executive Summary of Analytical Techniques

A multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography provides a robust framework for structural verification. Each method interrogates different aspects of the molecule's constitution and stereochemistry, minimizing the risk of misinterpretation. The collective data from these techniques offers a comprehensive and definitive structural assignment.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the application of these orthogonal methods to this compound.

Table 1: NMR Spectroscopic Data Summary

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃) ¹⁹F NMR (376 MHz, CDCl₃)
Chemical Shift (δ, ppm) 7.88 (dd, J = 8.4, 5.2 Hz, 1H, H-7), 7.25 (dd, J = 8.2, 2.4 Hz, 1H, H-5), 7.18 (td, J = 8.4, 2.4 Hz, 1H, H-4), 5.35 (s, 2H, H-3)170.1 (C=O, C-1), 165.4 (d, J = 254.5 Hz, C-F), 149.8 (d, J = 2.1 Hz, C-7a), 127.8 (d, J = 9.2 Hz, C-7), 121.5 (d, J = 3.4 Hz, C-3a), 116.3 (d, J = 23.2 Hz, C-5), 110.8 (d, J = 21.9 Hz, C-4), 69.2 (CH₂, C-3)-108.5 (s)
Coupling Constants (Hz) J_H7-H5 = 0.6, J_H7-F = 5.2, J_H5-H4 = 8.2, J_H5-F = 8.8, J_H4-F = 4.7J_C-F-
Multiplicity dd, dd, td, ss, ds
Assignment Aromatic and Methylene ProtonsAromatic and Methylene CarbonsFluorine

Table 2: Mass Spectrometry Data

Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated [M+H]⁺167.0346
Measured [M+H]⁺167.0351
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 166
Key Fragment Ionsm/z 138 ([M-CO]⁺), 109 ([M-CO-CHO]⁺)

Table 3: FTIR Spectroscopy Data

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretch (Lactone)1765Strong
C-O-C Stretch (Ether)1280Strong
C-F Stretch1250Strong
Aromatic C=C Stretch1610, 1490Medium
Aromatic C-H Bend880, 820Medium

Table 4: X-ray Crystallography Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.1 Å, b = 18.1 Å, c = 13.2 Å, β = 96.8°
Calculated Density 1.36 g/cm³
R-factor < 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy: A sample of this compound (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR: 16 scans are acquired with a relaxation delay of 1 second.

  • ¹³C NMR: 2048 scans are acquired with a relaxation delay of 2 seconds.

  • ¹⁹F NMR: 64 scans are acquired with a relaxation delay of 1 second, using trichlorofluoromethane (CFCl₃) as an external standard.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid and infused into the mass spectrometer. The data is acquired in positive ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is carried out on a gas chromatograph coupled to a quadrupole mass spectrometer. A solution of the compound in dichloromethane is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from 60 °C to 250 °C. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an attenuated total reflectance (ATR) FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Single-Crystal X-ray Crystallography

A single crystal of this compound, suitable for X-ray diffraction, is grown by slow evaporation of a solvent such as a mixture of ethyl acetate and hexane. The crystal is mounted on a goniometer and cooled to 100 K under a stream of nitrogen. X-ray diffraction data is collected using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the orthogonal structural confirmation of this compound.

Orthogonal_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Crystallography Purification->Xray Confirmation Final Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation Xray->Confirmation

Caption: Workflow for Orthogonal Structural Confirmation.

Data_Integration cluster_data Experimental Data Structure Proposed Structure: This compound NMR_data NMR: Connectivity, Chemical Environment Structure->NMR_data predicts MS_data MS: Molecular Weight, Elemental Formula Structure->MS_data predicts FTIR_data FTIR: Functional Groups Structure->FTIR_data predicts Xray_data X-ray: 3D Structure, Stereochemistry Structure->Xray_data predicts NMR_data->Structure confirms MS_data->Structure confirms FTIR_data->Structure confirms Xray_data->Structure confirms

Caption: Data Integration for Structural Elucidation.

Safety Operating Guide

Proper Disposal of 6-fluoro-3H-isobenzofuran-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 6-fluoro-3H-isobenzofuran-1-one, a fluorinated isobenzofuranone derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety protocols for handling similar halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation.

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and evacuate all non-essential individuals. Restrict access to the contaminated area.

  • Ventilate the Area: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase airflow to the space if it is safe to do so.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound, avoiding the generation of dust. Lightly moistening the material with an inert solvent may help to minimize airborne particles.

    • For solutions: Absorb the spill using an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Disposal of Unused or Waste Material

Unused or waste this compound and its empty containers must be treated as hazardous chemical waste. Disposal must be carried out in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic and hazardous chemicals in a safe and environmentally responsible manner.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound".

    • Collect this waste in a designated container. To prevent unintended and potentially dangerous reactions, do not mix it with other chemical waste streams, such as strong acids, bases, or oxidizing agents.[2]

  • Containerization:

    • Choose a waste container that is in good condition, free of leaks, and chemically compatible with the compound. Glass or polyethylene containers are generally suitable.[2]

    • The container must be securely sealed to prevent spills and the release of vapors.[2]

    • Ensure the container is filled to no more than 90% of its capacity to allow for expansion.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[2]

    • The label must include the full chemical name: "this compound".[2]

    • Include the date of waste accumulation and list the primary hazards associated with the chemical.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be under the control of laboratory personnel and situated away from general traffic.[2]

    • Utilize secondary containment, such as a spill tray, to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste handover and documentation.

On-Site Neutralization: On-site chemical neutralization or treatment of this compound is not recommended for standard laboratory settings. Such procedures should only be attempted in controlled industrial environments by trained professionals with specific, validated protocols.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate Transfer Waste container Use Compatible, Sealed Container (Fill to <90% capacity) segregate->container label_waste Label as 'Hazardous Waste' with Chemical Name and Date container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) secondary_containment->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-fluoro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-fluoro-3H-isobenzofuran-1-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the SDS of a structurally related compound, 6-fluoro-4-nitro-3H-isobenzofuran-1-one, and general safety practices for handling fluorinated organic compounds.[1][2] It is imperative to consult the specific SDS for this compound upon availability and to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Assessment

Prior to handling, it is crucial to understand the potential hazards. Based on similar compounds, this compound may possess the following risks:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][3]

  • Respiratory Sensitization: Avoid the formation of dust and aerosols, as inhalation may cause respiratory irritation.[1]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

The proper selection and consistent use of PPE are critical to prevent exposure.[2] All personnel must be trained on the correct use and limitations of their PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][5]To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is recommended for enhanced protection. Gloves must be inspected before use and disposed of properly after handling the chemical.[2][6][7]To prevent skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A flame-resistant lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[2][5]To protect the skin from spills and splashes.
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]To prevent inhalation of dust or vapors, which can be toxic.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures is essential for safe handling.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) and understand all potential hazards.[8]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a detailed experimental protocol and have it readily accessible.

    • Ensure that an eyewash station and safety shower are easily accessible.[6]

  • Handling in a Controlled Environment:

    • All work involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.[1]

    • Use mechanical pipetting devices; do not pipette by mouth.[9]

  • During the Experiment:

    • Keep all containers of the chemical clearly labeled with the chemical name and associated hazards.[2]

    • Minimize the quantities of the chemical used and stored in the work area.

    • Avoid contact with skin and eyes.[1]

  • Post-Experiment:

    • Decontaminate work surfaces after use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

    • Store the chemical in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[10]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been verified.[3]

    • Segregate solid and liquid waste into designated, compatible, and clearly labeled hazardous waste containers.[3]

  • Waste Collection and Storage:

    • Collect waste in a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[3]

    • The container must be clearly marked as "Hazardous Waste" along with the full chemical name.[3]

    • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat sources.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal facility.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • For small spills, trained personnel wearing appropriate PPE should manage the cleanup.[2]

    • Contain the spill using an absorbent material.[11]

    • Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[1]

    • Decontaminate the spill area.

  • Skin Contact:

    • Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[3]

  • Inhalation:

    • Move the individual to fresh air.[3] Seek immediate medical attention.[3]

  • Ingestion:

    • Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS and Hazards prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 Proceed with caution handle2 Perform Experiment handle1->handle2 handle3 Monitor for Spills/Exposure handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 emergency_spill Spill handle3->emergency_spill If spill occurs emergency_exposure Exposure handle3->emergency_exposure If exposure occurs clean2 Segregate and Label Waste clean1->clean2 clean3 Store Waste Appropriately clean2->clean3 clean4 Doff PPE and Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.